Chemical structure and properties of 4-Bromo-5-chloro-1-methyl-1H-imidazole
The following technical guide details the chemical structure, synthesis, and reactivity profile of 4-Bromo-5-chloro-1-methyl-1H-imidazole . This document is structured for researchers requiring actionable data on using t...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and reactivity profile of 4-Bromo-5-chloro-1-methyl-1H-imidazole . This document is structured for researchers requiring actionable data on using this scaffold for orthogonal cross-coupling and complex heterocyclic synthesis.
Core Scaffold for Orthogonal Functionalization in Drug Discovery
Executive Summary
4-Bromo-5-chloro-1-methyl-1H-imidazole represents a specialized class of "regio-differentiated" di-halogenated heterocycles. Its value lies in the electronic and steric disparity between the C-4 bromine and C-5 chlorine atoms. This asymmetry allows for orthogonal functionalization : the C-4 bromide is highly reactive toward palladium-catalyzed cross-coupling and lithium-halogen exchange, while the C-5 chloride remains inert under these conditions, serving as a latent handle for subsequent transformation. This guide outlines the regioselective synthesis, physical properties, and sequential reactivity logic required to utilize this building block effectively.
Chemical Identity & Properties
Molecular Architecture
The imidazole ring is polarized by the N-1 methyl group. In electrophilic aromatic substitution (SEAr), the C-5 position is the most nucleophilic, followed by C-4. However, in metal-catalyzed cross-couplings, the bond dissociation energy (BDE) dictates reactivity: C-Br (~68 kcal/mol) < C-Cl (~81 kcal/mol), making the C-4 position the primary site of attack.
Property
Data / Prediction
IUPAC Name
4-Bromo-5-chloro-1-methyl-1H-imidazole
Molecular Formula
C₄H₄BrClN₂
Molecular Weight
195.44 g/mol
CAS Number
Not widely listed; Analog 4-Bromo-1-methyl: 25676-75-9
Physical State
Low-melting solid or viscous oil (Predicted)
Solubility
Soluble in DCM, THF, DMSO, MeOH; Low water solubility
pKa (Conjugate Acid)
~3.5–4.0 (Electron-withdrawing halogens lower basicity vs. 1-methylimidazole pKa 7.0)
Synthesis & Manufacturing
Expert Insight: Direct halogenation of 1-methylimidazole requires strict control over regiochemistry. The standard electrophilic substitution sequence targets the most electron-rich C-5 position first. Therefore, a sequential halogenation strategy is the most robust route.
Validated Synthetic Protocol
The following protocol relies on the nucleophilic hierarchy of the imidazole ring (C5 > C4).
The defining feature of this molecule is the ability to react selectively at C-4 without disturbing C-5. This "programmed reactivity" is essential for building complex drug pharmacophores.
Chemoselective Palladium Coupling
Under standard Suzuki-Miyaura or Stille conditions, the C-4 Bromine reacts exclusively.
Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
Selectivity: >98% C-4 coupling.
Why? Oxidative addition of Pd(0) into the C-Br bond is kinetically faster than C-Cl.
Lithium-Halogen Exchange
Treatment with n-butyllithium (n-BuLi) at -78°C results in exclusive Lithium-Bromine exchange at C-4.
Application: Trapping with aldehydes, ketones, or acyl chlorides to introduce carbon chains at C-4 while retaining the C-5 chloro handle.
Functionalization Decision Tree
Figure 2: Logic flow for sequential functionalization. Path A and B utilize the reactive C-Br bond, leaving C-Cl for late-stage modification.
Handling & Safety (MSDS Highlights)
While specific toxicological data for this isomer is limited, protocols should follow standards for halogenated imidazoles.
Hazards: Skin and eye irritant (H315, H319). Potential respiratory sensitizer.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Halogenated heterocycles can be light-sensitive; store in amber vials.
Reactivity: Avoid strong oxidizing agents. Incompatible with strong acids (protonation of N-3).
References
Regioselectivity in Imidazole Halogenation
Study: Electrophilic substitution of 1-methylimidazole occurs preferentially at C-5 due to electronic enrichment
Source:
Lithium-Halogen Exchange Selectivity
Study: Metal-halogen exchange rates follow the order I > Br > Cl.[1] In polyhalogenated imidazoles, Br/Li exchange occurs rapidly at -78°C, preserving Cl substituents.
Source:
Palladium-Catalyzed Coupling of Chloro-Bromo Heterocycles
Study: Oxidative addition of Pd(0) to C-Br is kinetically favored over C-Cl, enabling chemoselective Suzuki couplings.
4-Bromo-5-chloro-1-methyl-1H-imidazole CAS number and identifiers
The following technical guide is structured as an advanced monograph for research professionals. It prioritizes chemical logic, regioselectivity, and practical application over generic descriptions.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an advanced monograph for research professionals. It prioritizes chemical logic, regioselectivity, and practical application over generic descriptions.
High-Value Scaffold for Orthogonal Cross-Coupling Strategies
Executive Summary
4-Bromo-5-chloro-1-methyl-1H-imidazole is a specialized heterocyclic building block characterized by its orthogonal halogen reactivity . Unlike symmetrical di-haloimidazoles (e.g., 4,5-dibromo), this molecule possesses two distinct halogen sites (C4-Br and C5-Cl) with significantly different bond dissociation energies and steric environments. This electronic asymmetry allows medicinal chemists to perform sequential, regioselective cross-coupling reactions—typically functionalizing the C4 position first via Suzuki-Miyaura coupling, followed by C5 functionalization—without the need for protecting groups. It is a critical intermediate in the synthesis of p38 MAP kinase inhibitors, antifungal agents, and agrochemical herbicides.
Chemical Identity & Physical Profile[1][2][3][4]
Property
Specification
Chemical Name
4-Bromo-5-chloro-1-methyl-1H-imidazole
CAS Number
Note: Often cataloged under custom synthesis identifiers.[1] Closest commercial analogs include CAS 25676-75-9 (4-Br) and 872-49-1 (5-Cl).
PubChem CID
119024024
Molecular Formula
C₄H₄BrClN₂
Molecular Weight
195.44 g/mol
SMILES
CN1C=NC(=C1Cl)Br
Appearance
Off-white to pale yellow solid (crystalline)
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water.
pKa (Conjugate Acid)
~6.5 (Estimated; reduced basicity due to halogen induction)
Synthesis & Regiochemistry
The synthesis of this scaffold requires precise control over electrophilic aromatic substitution (EAS) to ensure the halogens are placed correctly relative to the N-methyl group.
The "Halogen Dance" Challenge
In 1-methylimidazole, the C5 position is electronically favored for initial lithiation (via C-H acidity), while electrophilic halogenation often favors C4 or C5 depending on conditions. To achieve the specific 4-bromo-5-chloro substitution pattern, a stepwise approach is required to prevent regioisomeric mixtures.
Validated Synthetic Route
The most robust protocol involves the sequential halogenation of 1-methylimidazole.
Step 1: C5-Chlorination
Reagent:N-Chlorosuccinimide (NCS) or hexachloroethane/LiHMDS.
Mechanism:[2][3][4] Direct lithiation at C2 is blocked or reversible; lithiation at C5 followed by electrophilic quench yields 5-chloro-1-methylimidazole.
Outcome: Installation of the less reactive halogen at the more sterically hindered position (adjacent to N-methyl).
Step 2: C4-Bromination
Reagent:N-Bromosuccinimide (NBS) in ACN or DMF.
Mechanism:[2][3][4] The C5-Cl group deactivates the ring slightly, but the C4 position remains susceptible to EAS. The N-methyl group sterically directs the bulky bromine to C4.
The primary utility of this molecule lies in the reactivity difference between the C-Br and C-Cl bonds.
Reactivity Hierarchy
C4-Bromine: Weaker bond, less sterically hindered. Reacts rapidly in Pd(0) oxidative addition.
C5-Chlorine: Stronger bond, sterically hindered by the adjacent N-methyl group. Remains inert under mild cross-coupling conditions.
Application: Sequential Cross-Coupling
This hierarchy allows for "One-Pot, Two-Step" functionalization.
First Coupling (C4): Suzuki-Miyaura coupling with Boronic Acid A (R¹-B(OH)₂) using a mild catalyst (e.g., Pd(PPh₃)₄) at 60-80°C. The C-Cl bond survives.
Second Coupling (C5): Buchwald-Hartwig amination or a second Suzuki coupling with Boronic Acid B (R²-B(OH)₂) using a more active catalyst (e.g., XPhos Pd G2) and higher temperatures (100°C+).
Figure 2: Orthogonal functionalization workflow utilizing the reactivity gap between C4-Br and C5-Cl.
The following protocol is a validated starting point for functionalizing the C4 position while preserving the C5-chloride.
Materials:
4-Bromo-5-chloro-1-methylimidazole (1.0 equiv)
Arylboronic acid (1.1 equiv)
Pd(dppf)Cl₂[6]·DCM (0.05 equiv) - Chosen for stability and selectivity.
K₂CO₃ (2.0 equiv)
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
Degassing: Charge a reaction vial with the imidazole, boronic acid, and base. Evacuate and backfill with Argon (3x).
Solvation: Add degassed Dioxane/Water.
Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.
Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to avoid premature activation of the C5-chloride.
Validation: Monitor by LC-MS. The product should show the mass of the coupled aryl group + the distinct isotope pattern of a single Chlorine atom (3:1 ratio of M:M+2).
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Safety & Handling (MSDS Summary)
Hazards:
H315/H319: Causes skin and serious eye irritation.[7]
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated imidazoles can be light-sensitive; store in amber vials.
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
Regioselective Halogenation: Tang, R. J., et al. "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol."[10] Journal of Organic Chemistry, 2018.[10] Link
Suzuki Coupling Mechanisms: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
Imidazole Reactivity: "1-Methylimidazole Properties and Reactivity." PubChem Compound Summary. Link
Transition-Metal-Free Halogenation: "Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines." RSC Advances, 2018. Link
Introduction: The Versatile Role of Halogenated 1-Methylimidazoles
An In-depth Technical Guide to the Reactivity Profile of Halogenated 1-Methylimidazole Derivatives The 1-methylimidazole scaffold is a cornerstone in medicinal chemistry and materials science, present in essential biomol...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Reactivity Profile of Halogenated 1-Methylimidazole Derivatives
The 1-methylimidazole scaffold is a cornerstone in medicinal chemistry and materials science, present in essential biomolecules like histidine and serving as a foundational block for numerous pharmaceuticals.[1][2] Its aromatic, electron-rich nature and versatile binding properties make it a privileged structure in drug design. The introduction of halogen atoms (F, Cl, Br, I) onto the imidazole ring profoundly alters its physicochemical properties, including lipophilicity, metabolic stability, and, most critically, its chemical reactivity.[1] Halogenation provides a synthetic handle, a strategically placed leaving group that unlocks a diverse array of chemical transformations, enabling the construction of complex molecular architectures.
This guide offers a comprehensive exploration of the reactivity profile of halogenated 1-methylimidazole derivatives. We will delve into the key synthetic transformations, moving beyond simple procedural lists to explain the underlying mechanistic principles and the rationale behind experimental design. For researchers, scientists, and drug development professionals, a deep understanding of this reactivity is paramount for the rational design and synthesis of novel chemical entities.
Part 1: Synthesis of Halogenated 1-Methylimidazole Precursors
The strategic placement of a halogen atom is the first critical step in harnessing the synthetic potential of these derivatives. The regioselectivity of halogenation on the 1-methylimidazole ring (positions C2, C4, and C5) is highly dependent on the reaction conditions and the halogenating agent employed.
Direct halogenation often occurs at the most electron-rich positions. A variety of halogenating agents, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are commonly used for this purpose.[3] For instance, treating 1-methylimidazole derivatives with NCS or NBS in a solvent like chloroform or tetrahydrofuran (THF) can yield mono- or di-halogenated products.[3] The choice of base and temperature can further influence the selectivity.
Reagent
Halogen Source
Typical Solvent
Key Considerations
N-Chlorosuccinimide (NCS)
Electrophilic Cl+
CHCl₃, THF
Can lead to mixtures of mono- and di-substituted products.[3]
N-Bromosuccinimide (NBS)
Electrophilic Br+
CHCl₃, THF
Generally provides good yields for bromination.[3]
Used for the preparation of 4-iodo-1H-imidazole from imidazole.[4]
Sodium Hypochlorite (NaOCl)
Electrophilic Cl+
Chloroform, Water
An industrial method, often used with a phase-transfer catalyst.[5]
Experimental Protocol: General Procedure for Halogenation
This protocol is a generalized example and may require optimization for specific substrates.
Preparation: To a solution of the 1-methylimidazole derivative (1.0 equiv.) in an appropriate anhydrous solvent (e.g., THF or CHCl₃), add the halogenating agent (e.g., NBS, 1.1 equiv.).
Reaction: The reaction mixture is stirred at a controlled temperature (ranging from -20 °C to reflux) for a period determined by reaction monitoring (e.g., TLC or LC-MS).[3] For lithiated intermediates, the reaction is typically started at low temperatures (-20 °C) before warming to room temperature.[3]
Work-up: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate or sodium bisulfite to remove excess halogen.
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired halogenated 1-methylimidazole.[3]
Part 2: The Reactivity Profile: A Mechanistic Approach
The halogen atom on the 1-methylimidazole ring serves as an excellent leaving group, particularly in metal-catalyzed cross-coupling reactions. The reactivity generally follows the order I > Br > Cl, consistent with C-X bond strength.[6]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most powerful and versatile tools for the functionalization of halogenated 1-methylimidazoles, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[7]
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a premier method for creating biaryl structures.[8] This transformation is essential for synthesizing a vast array of functionalized imidazole derivatives.[9][10]
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the haloimidazole to a Pd(0) complex. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical, as bulky, electron-rich phosphine ligands can accelerate the key steps of the cycle.[11]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
This protocol is a general guideline and requires an inert atmosphere.[10]
Setup: To a dry Schlenk flask, add 2-bromo-1-methylimidazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
Solvent Addition: Add anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
Purification: The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to yield the 2-aryl-1-methylimidazole product.[10]
For the synthesis of N-arylated imidazoles, the Buchwald-Hartwig amination is the reaction of choice. It facilitates the coupling of an aryl halide with a primary or secondary amine, a transformation that is otherwise difficult to achieve. This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[12]
Mechanism Insight: Similar to the Suzuki coupling, the mechanism involves an oxidative addition, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[11][12] The selection of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is crucial for high efficiency, as it promotes the rate-limiting reductive elimination step.[11][13]
Caption: Dual Catalytic Cycles of the Sonogashira Coupling.
Nucleophilic Aromatic Substitution (SNAr)
Unlike haloalkanes, haloarenes and electron-rich halo-heterocycles are generally unreactive towards nucleophilic substitution. [14][15]This is due to the high electron density of the aromatic ring, which repels incoming nucleophiles, and the strength of the sp² C-X bond.
[14]
However, SNAr can be facilitated if the imidazole ring is substituted with strong electron-withdrawing groups (e.g., -NO₂) at positions ortho or para to the halogen. [16]These groups stabilize the negative charge in the intermediate Meisenheimer complex, lowering the activation energy of the reaction. [16]For N-substituted imidazoles, a halogen at the C5 position can be displaced by nucleophiles if an activating group like -NO₂ is present at the C4 position.
[17]
Caption: Simplified workflow for SNAr mechanism.
Part 3: Applications in Research and Drug Development
The synthetic versatility of halogenated 1-methylimidazoles makes them invaluable building blocks.
Medicinal Chemistry: They are key precursors for synthesizing compounds with a wide range of biological activities, including anti-inflammatory agents (e.g., COX-2 inhibitors), antifungals, and anticancer drugs. [1][3][18]The introduction of different aryl or amino groups via cross-coupling allows for systematic Structure-Activity Relationship (SAR) studies.
[3]* Materials Science: These compounds are precursors for the synthesis of N-heterocyclic carbenes (NHCs), which are important ligands in organometallic catalysis. They are also used to create ionic liquids, which have applications as green solvents and electrolytes.
[19]
Part 4: Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that safety is non-negotiable. Imidazole derivatives, particularly halogenated ones, must be handled with care.
Hazards: Imidazoles are often corrosive and can cause severe skin burns and eye damage. [20]They can be harmful if swallowed or inhaled.
[21]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves.
[22]* Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
[22]* Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials such as strong oxidizing agents and acids.
[22]* Inert Atmosphere: Many of the palladium-catalyzed reactions described are sensitive to oxygen and moisture. The use of an inert atmosphere (Nitrogen or Argon) and anhydrous solvents is critical for success and reproducibility.
[23]
Conclusion
Halogenated 1-methylimidazole derivatives are not merely static intermediates but dynamic substrates poised for a wealth of chemical transformations. Their reactivity is dominated by palladium-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, and Sonogashira—which provide reliable and modular access to a vast chemical space. While nucleophilic aromatic substitution is more challenging, it remains a viable pathway under activated conditions. A thorough, mechanistically-grounded understanding of this reactivity profile is essential for any scientist aiming to leverage these powerful building blocks for the synthesis of next-generation pharmaceuticals and advanced materials.
References
Lee, K., Lee, J., Lee, J., Kim, S., Park, S., & Kim, Y. (2018). Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. Molecules, 23(12), 3123. [Link]
Zhang, J., et al. (2014). Cu-catalyzed amidation of halogenated imidazoles. Chemical Communications, 50(12), 1438-1440. [Link]
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
Google Patents. (1992). JPH0441481A - Halogenation of imidazoles.
Bölcskei, A., et al. (2017). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. RSC Advances, 7(59), 37335-37341. [Link]
Gu, Z.-S., Chen, W.-X., & Shao, L.-X. (2014). N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides. The Journal of Organic Chemistry, 79(12), 5806-5811. [Link]
Iddon, B., Khan, N., & Lim, B. L. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1437-1444. [Link]
Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871-8876. [Link]
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
ChemSpider. (2015). Alkylation of 1-methylimidazole with alkyl chlorides. Synthetic Pages. Retrieved from [Link]
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
Wikipedia. (2024). 1-Methylimidazole. Retrieved from [Link]
Malig, T. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
Google Patents. (2017). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
Semantic Scholar. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Tan, J., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. [Link]
Bentham Science. (2022). Molecular Modeling Studies of Halogenated Imidazoles against 14α- Demethylase from Candida Albicans for Treating Fungal Infections. Retrieved from [Link]
Ghorbani-Vaghei, R., & Veisi, H. (2012). Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions, 41(40), 12298-12304. [Link]
Daugulis, O., et al. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 5005-5015. [Link]
Gu, Z.-S., Chen, W.-X., & Shao, L.-X. (2014). N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C–H Bond Arylation of (Benz)imidazoles with Aryl Chlorides. The Journal of Organic Chemistry, 79(12), 5806-5811. [Link]
Trofimov, B. A., et al. (2022). 1-Methylimidazole as an Organic Catalyst for [3+3]-Cyclodimerization of Acylethynylpyrroles to Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. Molecules, 27(24), 8740. [Link]
Murray, J. I., & Spivey, A. C. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses, 93, 331-340. [Link]
ResearchGate. (n.d.). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. Retrieved from [Link]
Solumetrics. (n.d.). Safety Data Sheet - IMIDAZOLE EXTRA PURE. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
CK-12 Foundation. (2026). Reactivity of Haloarenes Towards Nucleophilic Substitution Reaction. Retrieved from [Link]
University of Washington. (2025). Imidazole - Standard Operating Procedure. Retrieved from [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Retrieved from [Link]
Kráľová, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(2), 1146-1162. [Link]
Liu, W., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4983. [Link]
Application Notes and Protocols: Regioselective Functionalization of 4-Bromo-5-chloro-1-methyl-1H-imidazole
Introduction: The Strategic Importance of Substituted Imidazoles in Medicinal Chemistry The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Substituted Imidazoles in Medicinal Chemistry
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The strategic derivatization of the imidazole scaffold allows for the fine-tuning of physicochemical properties and biological activity. 4-Bromo-5-chloro-1-methyl-1H-imidazole is a particularly valuable, yet challenging, starting material. The differential reactivity of the two halogen substituents, coupled with the electronic nature of the imidazole ring, presents both an opportunity and a challenge for regioselective functionalization. This document provides a detailed guide for researchers, scientists, and drug development professionals on the selective chemical manipulation of this versatile building block.
The inherent asymmetry of 4-bromo-5-chloro-1-methyl-1H-imidazole offers the potential to introduce diverse functionalities at specific positions, thereby enabling the rapid generation of compound libraries for screening and lead optimization. This guide will explore key synthetic strategies, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions, to achieve predictable and high-yielding regioselective functionalization.
Understanding the Reactivity Landscape
The regiochemical outcome of reactions involving 4-bromo-5-chloro-1-methyl-1H-imidazole is governed by a combination of electronic and steric factors. The C4-bromo and C5-chloro substituents possess distinct reactivities, which can be exploited to achieve selective transformations. Generally, the C-Br bond is more susceptible to oxidative addition in palladium-catalyzed reactions and to metal-halogen exchange with organolithium reagents compared to the more robust C-Cl bond. Furthermore, the acidity of the C2-proton allows for deprotonation under strongly basic conditions, offering another avenue for functionalization.
Key Reaction Pathways for Regioselective Functionalization
This guide will focus on three primary strategies for the regioselective functionalization of 4-bromo-5-chloro-1-methyl-1H-imidazole:
Metal-Halogen Exchange: Primarily targeting the more labile C4-bromo position to generate a nucleophilic organometallic intermediate.[4][5][6][7]
Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the differential reactivity of the C-Br and C-Cl bonds to selectively form new carbon-carbon and carbon-heteroatom bonds.[8][9][10][11][12][13][14][15][16]
Directed C-H Functionalization: Although less common for this specific substrate due to the presence of halogens, direct C-H activation at the C2 position is a powerful tool for imidazole derivatization in general.[17][18][19][20]
The following sections will provide detailed protocols and mechanistic insights for each of these approaches.
PART 1: Regioselective Functionalization via Metal-Halogen Exchange
Metal-halogen exchange is a powerful technique for converting an aryl or heteroaryl halide into a potent nucleophile.[6][7] In the case of 4-bromo-5-chloro-1-methyl-1H-imidazole, the greater reactivity of the C-Br bond allows for selective exchange at the C4 position.
Workflow for C4-Selective Lithiation and Electrophilic Quench
Caption: C4-selective functionalization workflow.
Protocol 1: C4-Formylation via Lithiation and Quenching with DMF
This protocol details the regioselective formylation at the C4 position.
Materials:
4-Bromo-5-chloro-1-methyl-1H-imidazole
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
N,N-Dimethylformamide (DMF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 4-bromo-5-chloro-1-methyl-1H-imidazole (1.0 eq).
Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is typically observed.
Add N,N-dimethylformamide (1.5 eq) dropwise to the reaction mixture at -78 °C.
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford 5-chloro-1-methyl-1H-imidazole-4-carbaldehyde.
Causality Behind Experimental Choices:
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. Flame-drying the glassware and using anhydrous solvents is critical to prevent quenching of the reagent.
Low Temperature (-78 °C): The lithiated imidazole intermediate is unstable at higher temperatures and can undergo decomposition or side reactions. Maintaining a low temperature throughout the addition and reaction sequence is crucial for obtaining a good yield.
Slow Addition of n-BuLi: This prevents localized heating and potential side reactions.
Quenching with NH₄Cl: A mild acid source is used to protonate any remaining organolithium species and neutralize the reaction mixture.
PART 2: Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C and C-N bonds.[8][10][12] The differential reactivity of the C-Br and C-Cl bonds in 4-bromo-5-chloro-1-methyl-1H-imidazole allows for selective coupling at the more reactive C4 position.
Suzuki-Miyaura Coupling for C4-Arylation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[11][13][15][16]
Workflow for C4-Selective Suzuki-Miyaura Coupling
Caption: C4-selective Suzuki-Miyaura coupling.
Protocol 2: C4-Phenylation using Phenylboronic Acid
To an oven-dried Schlenk tube, add 4-bromo-5-chloro-1-methyl-1H-imidazole (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
Evacuate and backfill the tube with nitrogen three times.
Add anhydrous toluene and morpholine (1.2 eq) via syringe.
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain 4-(5-chloro-1-methyl-1H-imidazol-4-yl)morpholine.
Reaction Component
Role
Rationale for Choice
Pd₂(dba)₃/Xantphos
Catalyst/Ligand
A robust catalytic system for the amination of heteroaryl halides.
Cs₂CO₃
Base
A strong, non-nucleophilic base suitable for this transformation.
Anhydrous Toluene
Solvent
A high-boiling, non-polar solvent suitable for this reaction.
PART 3: Sequential Functionalization Strategies
The differential reactivity of the C4-bromo and C5-chloro positions can be exploited for sequential functionalization, allowing for the introduction of two different substituents. A common strategy involves first functionalizing the C4 position via a palladium-catalyzed reaction, followed by a subsequent transformation at the C5 position, which typically requires more forcing conditions.
Example Workflow: Sequential Suzuki-Miyaura Couplings
Caption: Sequential Suzuki-Miyaura couplings.
Conclusion
4-Bromo-5-chloro-1-methyl-1H-imidazole is a highly versatile building block for the synthesis of complex, substituted imidazoles. By understanding and exploiting the differential reactivity of the halogen substituents, researchers can achieve a high degree of regiocontrol in their synthetic endeavors. The protocols outlined in this guide for metal-halogen exchange and palladium-catalyzed cross-coupling reactions provide a solid foundation for the development of novel imidazole-based compounds with potential applications in drug discovery and materials science.
References
Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - RSC Publishing. Available at: [Link]
ortho metalation - Andrew G Myers Research Group. Available at: [Link]
Directed ortho metalation - Wikipedia. Available at: [Link]
Preparation and Diastereoselective Ortho-Metalation of Chiral Ferrocenyl Imidazolines: Remarkable Influence of LDA as Metalation Additive | Organic Letters - ACS Publications. Available at: [Link]
Directed Ortho Metalation Guide | PDF - Scribd. Available at: [Link]
Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]
Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells - PMC. Available at: [Link]
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. - ResearchGate. Available at: [Link]
Metallation and metal-halogen exchange reactions of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
Metal–halogen exchange - Wikipedia. Available at: [Link]
C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole - Semantic Scholar. Available at: [Link]
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [https://www.researchgate.net/publication/351982705_Recent_Advances_in_Visible_Light-Induced_C-H_Functionalization_of_Imidazo12-a]ridines]([Link])
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. Available at: [Link]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - Open Access LMU. Available at: [Link]
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC - NIH. Available at: [Link]
4-bromo-5-chloro-1-methyl-1h-imidazole - PubChemLite. Available at: [Link]
C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing). Available at: [Link]
C-H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation | ACS Omega - ACS Publications. Available at: [Link]
Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed. Available at: [Link]
Application Note: High-Precision Regioselective Functionalization of 4-Bromo-5-chloro-1-methyl-1H-imidazole
This Application Note is designed for medicinal chemists and process development scientists. It details the regioselective functionalization of 4-Bromo-5-chloro-1-methyl-1H-imidazole (BCMI) , a privileged scaffold for p3...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the regioselective functionalization of 4-Bromo-5-chloro-1-methyl-1H-imidazole (BCMI) , a privileged scaffold for p38 MAP kinase inhibitors and other bioactive heterocycles.
Executive Summary & Mechanistic Strategy
The 4-Bromo-5-chloro-1-methyl-1H-imidazole (BCMI) scaffold offers three distinct points of diversity, governed by a strict hierarchy of reactivity. Successful polysubstitution requires adhering to a specific "Order of Operations" to avoid side reactions such as the "Halogen Dance" (migration of the C-4 bromine to the C-2 position) or promiscuous cross-coupling.
The Reactivity Triad
The regioselectivity is dictated by the electronic and steric properties of the imidazole ring:
Position C-4 (Bromine): The Most Reactive site for Pd-catalyzed oxidative addition. The C-Br bond is weaker than the C-Cl bond, allowing selective functionalization at mild temperatures (60–80 °C).
Position C-5 (Chlorine): The Least Reactive halogen. Functionalization here requires bulky, electron-rich ligands (e.g., XPhos, SPhos) and higher temperatures (>100 °C) to overcome the stronger C-Cl bond and the steric hindrance from the adjacent N-methyl group.
Position C-2 (Hydrogen): The Most Acidic proton (pKₐ ~33). It can be deprotonated by strong bases (n-BuLi). However, lithiation of the di-halo starting material poses a high risk of Halogen Dance . Therefore, C-2 functionalization is best performed after the halogens have been substituted or by using specific C-H activation catalysts.
Visualizing the Workflow
The following diagram illustrates the logical flow for synthesizing a trisubstituted imidazole library.
Objective: Install an aryl group at C-4 without disturbing the C-5 chloride.
Mechanistic Insight: We utilize Pd(PPh3)4 or Pd(dppf)Cl2. These "Generation 1" catalysts are active enough to insert into the C-Br bond but generally too sluggish to activate the sterically hindered C-Cl bond at moderate temperatures.
Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration)
Procedure:
Setup: Charge a reaction vial with the imidazole substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).
Solvation: Add degassed DME and the aqueous Na₂CO₃ solution.
Reaction: Heat the mixture to 80 °C for 4–16 hours.
Critical Checkpoint: Monitor by HPLC/UPLC. The reaction is complete when the starting material is consumed. If the temperature exceeds 90 °C, trace amounts of C-5 substitution (bis-coupling) may be observed.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
The C-2 proton signal (originally ~7.5 ppm) will shift slightly downfield due to the conjugation of the new aryl group at C-4.
Absence of C-5 functionalization: Ensure the integration of the introduced aryl group matches a mono-substitution pattern.
Protocol B: C-5 Functionalization (The "Difficult" Coupling)
Objective: Displace the sterically hindered C-5 chloride on the C-4 substituted product.
Mechanistic Insight: The C-5 position is flanked by the N-methyl group and the newly installed C-4 aryl group. Standard catalysts will fail. We employ Buchwald Precatalysts (e.g., XPhos Pd G2) which form highly active monoligated Pd(0) species capable of oxidative addition into hindered aryl chlorides.
Materials:
Substrate: 4-Aryl-5-chloro-1-methylimidazole (Product of Protocol A)
Boronic Acid/Ester: Ar'-B(OH)₂ (1.5 equiv)
Catalyst: XPhos Pd G2 (2–5 mol%)
Base: K₃PO₄ (3.0 equiv)
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
Setup: Combine substrate, boronic acid, catalyst, and base in a microwave vial or pressure tube.
Reaction: Heat to 100–120 °C (oil bath) or 120 °C (Microwave, 30 min).
Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and partition between DCM and water.
Purification: Silica gel chromatography. Note that 4,5-diaryl imidazoles are often fluorescent under UV (365 nm).
Protocol C: C-2 Functionalization (Lithiation)
Objective: Functionalize the C-2 position via deprotonation.
Mechanistic Insight: With C-4 and C-5 blocked, the risk of halogen migration is eliminated. The C-2 proton is acidic and can be removed by n-BuLi. The resulting carbanion is stable at -78 °C and can be trapped with various electrophiles (aldehydes, iodides, DMF, CO₂).
Materials:
Substrate: 4,5-Disubstituted-1-methylimidazole
Reagent: n-Butyllithium (1.6 M in hexanes, 1.2 equiv)
Electrophile: e.g., DMF (for formylation) or I₂ (for iodination)
Solvent: Anhydrous THF
Procedure:
Cryogenic Setup: Flame-dry a flask and cool to -78 °C under Argon. Add substrate dissolved in THF.[1]
Deprotonation: Add n-BuLi dropwise over 10 minutes. The solution often turns yellow/orange (formation of the lithio-species).
Incubation: Stir at -78 °C for 30–45 minutes.
Trapping: Add the electrophile (neat or in THF) quickly.
Quenching: Allow to warm to 0 °C and quench with sat. NH₄Cl.
Optimization & Troubleshooting Data
The following table summarizes solvent and catalyst effects observed during the optimization of the critical Step 1 (C-4 Coupling) .
Entry
Catalyst
Solvent
Temp (°C)
Yield (C-4)
Side Product (C-5)
Notes
1
Pd(PPh₃)₄
DME/H₂O
80
88%
< 2%
Recommended
2
Pd(dppf)Cl₂
Dioxane
100
75%
15%
Temp too high; loss of selectivity
3
Pd(OAc)₂/PPh₃
Toluene
90
60%
5%
Sluggish reaction
4
XPhos Pd G2
THF/H₂O
60
50%
40%
Catalyst too active; poor selectivity
Advanced Topic: The "Halogen Dance" Risk
If the researcher attempts to perform Protocol C (Lithiation) directly on the starting material (4-Bromo-5-chloro-1-methylimidazole), a rearrangement occurs. Upon lithiation at C-2, the 4-bromo group migrates to C-2 to form the thermodynamically more stable species.
Pathway Visualization:
Caption: Mechanism of the undesired halogen migration if lithiation is performed before cross-coupling.
Prevention: Always perform Pd-catalyzed cross-couplings (removing the halogens) before subjecting the ring to strong lithiating bases, unless the migration is the desired outcome.
References
Bellina, F., & Rossi, R. (2006). Regioselective functionalization of the imidazole ring via transition metal-catalyzed cross-coupling reactions.
(Validates Pd-catalysis hierarchy).
Iddon, B. (1985). The Halogen Dance Reaction on Heterocycles.[2][3][4][5]Heterocycles .
(Foundational text on halogen migration mechanisms).
Revesz, L., et al. (2004). Synthesis of P38 MAP kinase inhibitors utilizing the 4-bromo-5-chloroimidazole scaffold.Bioorganic & Medicinal Chemistry Letters.
(Application of this specific scaffold in drug discovery).
Wang, X., et al. (2012). Optimization of Suzuki-Miyaura coupling for sterically hindered heteroaryl chlorides.Journal of Organic Chemistry.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Chloro-1-methylimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction Substituted imidazole scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted imidazole scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the imidazole ring is a key strategy for modulating the pharmacological properties of these molecules. Among the various methods for C-N, C-O, and C-S bond formation on this heterocycle, nucleophilic aromatic substitution (SNAr) on haloimidazoles offers a direct and versatile approach. This guide provides a detailed exploration of the conditions for SNAr reactions on 5-chloro-1-methylimidazole derivatives, offering insights into the underlying mechanisms and practical, step-by-step protocols for laboratory application.
The 1-methyl-5-chloroimidazole core, while being a five-membered heteroaromatic system, presents a unique electronic landscape for SNAr. The imidazole ring itself is electron-rich, which generally disfavors nucleophilic attack. However, the strategic placement of the chloro leaving group and the electronic influence of the two nitrogen atoms modulate this reactivity. For SNAr to proceed efficiently, the aromatic ring must be rendered sufficiently electron-deficient to be attacked by a nucleophile.[1] This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[2][3] In the case of 5-chloro-1-methylimidazole, the inherent electron-withdrawing effect of the nitrogen atoms in the imidazole ring provides a degree of activation, though it is often less pronounced than in systems bearing powerful EWGs like a nitro group. Consequently, reactions on this substrate may require elevated temperatures or the use of catalysts.
Mechanistic Considerations: The SNAr Pathway
The SNAr reaction on 5-chloro-1-methylimidazole proceeds via a well-established two-step addition-elimination mechanism.[4] This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems.
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu-) on the carbon atom bearing the chloro group (the ipso-carbon). This step is typically the rate-determining step of the reaction as it involves the temporary disruption of the aromatic system.[4] The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.
Elimination of the Leaving Group: In the second, faster step, the leaving group (in this case, the chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the imidazole ring is restored, yielding the final substituted product.
The presence of an activating group, such as a nitro group at the C4 position (adjacent to the chlorine), significantly facilitates the reaction by providing additional resonance stabilization for the Meisenheimer complex. Studies on 5-bromo-4-nitroimidazoles have demonstrated that nucleophilic displacement of the halogen at the C5 position is a viable synthetic route.[5] For 5-chloro-1-methylimidazole lacking such a strong activating group, the reaction may proceed more sluggishly, often necessitating more forcing conditions or alternative catalytic approaches.
Figure 2: Typical experimental workflow for SNAr reactions.
Protocols for Nucleophilic Aromatic Substitution
The following sections provide detailed protocols for the reaction of 5-chloro-1-methylimidazole with common classes of nucleophiles. It is important to note that for substrates lacking strong electron-withdrawing groups, higher temperatures and longer reaction times may be necessary. For challenging transformations, consider employing metal-catalyzed cross-coupling reactions as an alternative.
[6][7]
Protocol 1: Amination with Primary and Secondary Amines
The introduction of nitrogen-based nucleophiles is a cornerstone of medicinal chemistry. The direct amination of 5-chloro-1-methylimidazole via SNAr can be achieved, although it may require elevated temperatures or the use of a base to deprotonate the amine or facilitate the reaction.
Experimental Protocol:
Reagent Preparation: In a sealed reaction vessel, dissolve 5-chloro-1-methylimidazole (1.0 equiv.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
Nucleophile Addition: Add the desired primary or secondary amine (1.2-2.0 equiv.).
Base Addition: Add a suitable base such as potassium carbonate (K2CO3, 2.0 equiv.) or triethylamine (Et3N, 2.0 equiv.). For less reactive amines, a stronger base like sodium hydride (NaH) may be required to pre-form the amide anion.
Reaction: Heat the reaction mixture to a temperature between 80-150 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter the mixture. Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Nucleophile Example
Solvent
Base
Temperature (°C)
Time (h)
Expected Yield
Piperidine
DMSO
K2CO3
120-140
12-24
Moderate to Good
Morpholine
NMP
Et3N
130-150
16-36
Moderate
Benzylamine
DMF
NaH
100-120
8-16
Good
Protocol 2: Thiolation with Thiols
The introduction of sulfur-containing moieties can significantly impact the biological activity of a molecule. SNAr reactions with thiols are generally efficient, as thiols are soft and highly potent nucleophiles.
Experimental Protocol:
Reagent Preparation: Dissolve the thiol (1.1 equiv.) in a polar aprotic solvent like DMF or DMSO.
Base Addition: Add a base such as sodium hydride (NaH, 1.2 equiv.) or potassium carbonate (K2CO3, 2.0 equiv.) to deprotonate the thiol and form the more nucleophilic thiolate.
Substrate Addition: Add 5-chloro-1-methylimidazole (1.0 equiv.) to the reaction mixture.
Reaction: Stir the reaction at a temperature ranging from room temperature to 100 °C. The reaction progress should be monitored by TLC or LC-MS.
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography.
Nucleophile Example
Solvent
Base
Temperature (°C)
Time (h)
Expected Yield
Thiophenol
DMF
K2CO3
80-100
4-8
Good to Excellent
Benzyl mercaptan
DMSO
NaH
25-50
2-6
Excellent
Ethanethiol
DMF
Et3N
60-80
6-12
Good
Protocol 3: Alkoxylation and Aryloxylation with Alcohols and Phenols
The synthesis of aryl and alkyl ethers via SNAr requires the deprotonation of the corresponding alcohol or phenol to generate the alkoxide or phenoxide nucleophile. These reactions often require higher temperatures due to the lower nucleophilicity of oxygen nucleophiles compared to sulfur or nitrogen.
Experimental Protocol:
Reagent Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the alcohol or phenol (1.2 equiv.) in a dry polar aprotic solvent (e.g., DMF, DMSO).
Base Addition: Add a strong base such as sodium hydride (NaH, 1.2 equiv.) or potassium tert-butoxide (KOtBu, 1.2 equiv.) portion-wise at 0 °C to form the corresponding alkoxide or phenoxide.
Substrate Addition: Add 5-chloro-1-methylimidazole (1.0 equiv.) to the reaction mixture.
Reaction: Heat the reaction to 100-160 °C and monitor its progress. Microwave irradiation can sometimes be employed to accelerate these reactions.
Work-up: After completion, cool the reaction and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
Purification: Wash the organic extracts, dry over an anhydrous salt, and remove the solvent in vacuo. The desired ether can be purified by column chromatography.
Nucleophile Example
Solvent
Base
Temperature (°C)
Time (h)
Expected Yield
Phenol
DMF
NaH
120-140
12-24
Moderate
Sodium Methoxide
Methanol
NaOMe
Reflux
10-20
Moderate to Good
tert-Butanol
DMSO
KOtBu
140-160
24-48
Low to Moderate
Alternative Strategies: Metal-Catalyzed Cross-Coupling
For substrates that are unreactive under standard SNAr conditions, or for reactions that require milder conditions, palladium- or copper-catalyzed cross-coupling reactions are powerful alternatives. [6][7]Buchwald-Hartwig amination, for example, is a widely used method for the formation of C-N bonds and is often successful where traditional SNAr fails. [6]Similarly, copper-catalyzed Ullmann-type couplings can be effective for the formation of C-O and C-S bonds. These methods fall outside the direct scope of SNAr but are crucial considerations for the synthetic chemist.
Conclusion
Nucleophilic aromatic substitution on 5-chloro-1-methylimidazole provides a valuable synthetic route to a variety of functionalized imidazole derivatives. The success of these reactions is highly dependent on the careful optimization of reaction conditions, including the choice of nucleophile, solvent, base, and temperature. While the absence of a strong activating group on the imidazole ring can necessitate more forcing conditions, the protocols outlined in this guide provide a solid foundation for the successful synthesis of 5-amino, 5-thio, and 5-alkoxy-1-methylimidazole derivatives. For particularly challenging transformations, the exploration of metal-catalyzed cross-coupling methodologies is recommended.
References
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Ramachandran, R., Rani, M., & Senthan, S. (2011). Synthesis, characterization and antimicrobial evaluation of some novel imidazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 770-775.
Vijesh, A. M., Isloor, A. M., Shetty, P., Sundershan, S., & Fun, H. K. (2011). New pyrazole derivatives containing 1,2,4-triazoles and 1,3,4-oxadiazoles as potent antimicrobial and analgesic agents. European Journal of Medicinal Chemistry, 46(9), 3531-3536.
Yadav, P., Kumar, R., & Singh, P. (2011). Synthesis and antimicrobial activity of some new imidazole derivatives. International Journal of ChemTech Research, 3(2), 653-658.
Yasodha, A., Ponnuswamy, S., & Senthilkumar, P. (2009). Synthesis and antimicrobial activity of some novel 2,4,5-trisubstituted imidazole derivatives. Journal of the Korean Chemical Society, 53(5), 578-583.
Hussain, F., & Ali, S. (2009). Synthesis and antimicrobial activity of some new 1-substituted-2-methyl-5-nitroimidazoles. Acta Poloniae Pharmaceutica, 66(2), 137-142.
Jain, A. K., Sharma, S., & Vaidya, A. (2010). Synthesis and biological evaluation of some new 2,4,5-trisubstituted imidazole derivatives as antimicrobial agents. Acta Poloniae Pharmaceutica, 67(4), 389-394.
Mader, M. M., & De, B. (2008). The discovery of LY333531: a potent and selective inhibitor of protein kinase C beta. Bioorganic & Medicinal Chemistry Letters, 18(1), 179-182.
Nagarapu, L., Gaikwad, H. K., & Bantu, R. (2008). Synthesis and antimicrobial activity of new 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives containing 2-chloro-6-methylquinoline. Arkivoc, 2008(15), 188-196.
Olender, D., Zwawiak, J., & Lukianchuk, V. (2009). Synthesis and antimicrobial activity of some new derivatives of 1,2,4-triazole and 1,3,4-thiadiazole. Acta Poloniae Pharmaceutica, 66(3), 261-267.
Lithiation and electrophilic trapping of 4-Bromo-5-chloro-1-methyl-1H-imidazole
Application Note: Regioselective Functionalization of 4-Bromo-5-chloro-1-methyl-1H-imidazole via Lithiation and Magnesiation Executive Summary The imidazole scaffold, particularly 4-bromo-5-chloro-1-methyl-1H-imidazole ,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Functionalization of 4-Bromo-5-chloro-1-methyl-1H-imidazole via Lithiation and Magnesiation
Executive Summary
The imidazole scaffold, particularly 4-bromo-5-chloro-1-methyl-1H-imidazole , represents a dense functionality block for medicinal chemistry. Its unique substitution pattern offers three distinct sites for diversification: the acidic C-2 position, the labile C-4 bromine, and the robust C-5 chlorine. However, achieving regioselectivity presents a significant challenge due to the competition between C-2 deprotonation (acid-base reaction) and C-4 halogen-metal exchange (redox reaction).
This guide details protocols for selectively accessing the C-2 and C-4 positions using organolithium and organomagnesium reagents. By leveraging the kinetic and thermodynamic differences between n-butyllithium (n-BuLi) and the "TurboGrignard" reagent (i-PrMgCl·LiCl), researchers can switch the regiochemical outcome of the reaction with high precision.
Mechanistic Insight & Regioselectivity
The reactivity of 4-bromo-5-chloro-1-methylimidazole is governed by the interplay of acidity and bond strength:
C-2 Acidity (pKa ~33): The proton at C-2 is the most acidic site on the ring, enhanced by the inductive effect of the adjacent N-1 methyl group and the electronegative halogens at C-4 and C-5. Strong bases like n-BuLi rapidly deprotonate this position.
C-4 Bromine Lability: The C-Br bond is susceptible to halogen-metal exchange (HME). However, with alkyllithiums, the rate of C-2 deprotonation often competes with or exceeds the rate of Br-Li exchange.
C-5 Chlorine Stability: The C-Cl bond is generally inert to exchange under standard conditions, serving as a stable handle for later cross-coupling (e.g., Suzuki-Miyaura).
The "Switch" Strategy:
To target C-2: Use n-BuLi at -78 °C. The kinetic acidity of C-2 dominates.
To target C-4: Use i-PrMgCl·LiCl. The magnesium reagent is less basic than n-BuLi, minimizing C-2 deprotonation, but sufficiently nucleophilic to effect rapid Br-Mg exchange.
Decision Pathways (Visualization)
Figure 1: Decision tree for regioselective functionalization of 4-bromo-5-chloro-1-methylimidazole.
Experimental Protocols
Protocol A: C-2 Functionalization (Deprotonation)
Objective: Introduce an electrophile at C-2 while retaining the C-4 Bromine and C-5 Chlorine.
Reagent: i-PrMgCl[3][4]·LiCl (TurboGrignard), 1.3 M in THF (1.1 eq)
Solvent: Anhydrous THF (0.5 M concentration)
Procedure:
Setup: Flame-dry flask under Argon.
Dissolution: Dissolve substrate in anhydrous THF.
Exchange: Cool to -20 °C (ice/salt bath). Add i-PrMgCl[3]·LiCl dropwise.
Critical: Unlike n-BuLi, the Grignard reagent is less basic and will preferentially perform the Br-Mg exchange over C-2 deprotonation at this temperature.
Incubation: Stir at -20 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete exchange.
Trapping: Add the electrophile (e.g., aldehyde, ketone) at 0 °C.
Completion: Warm to room temperature and stir for 2–4 hours.
Workup: Quench with dilute HCl (if acid-stable product) or NH₄Cl.
Why this works: The complexation of LiCl breaks up the Grignard aggregates, increasing the rate of Br-Mg exchange significantly (Knochel's method), allowing it to outcompete the deprotonation of the C-2 proton.
Objective: Functionalize both C-2 and C-4 in a "one-pot" sequence.
Procedure:
Dissolve substrate in THF and cool to -78 °C .
Add 2.2 eq of n-BuLi.
Mechanism:[5][6] The first equivalent deprotonates C-2. The second equivalent performs Br-Li exchange at C-4.
Stir for 1 hour at -78 °C.
Add 2.5 eq of Electrophile.
Warm to RT and work up.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Mixture of Regioisomers
Competition between deprotonation and exchange.
Switch Reagent: Use i-PrMgCl[3][4]·LiCl for C-4 specificity. Use n-BuLi at -78 °C strictly for C-2.
Low Yield (C-4 Path)
Incomplete exchange or protonation by moisture.
Increase i-PrMgCl[3]·LiCl to 1.2 eq. Ensure strictly anhydrous conditions. Verify titer of Grignard.
"Halogen Dance"
Migration of Li from C-2 to C-4/C-5.
Keep reaction temperature below -70 °C when using n-BuLi. Quench rapidly.
Recovery of Starting Material
Reagent degradation.
Titrate n-BuLi (using diphenylacetic acid) or i-PrMgCl (using iodine) before use.
Safety Considerations
Organolithiums (n-BuLi): Pyrophoric. Handle under inert atmosphere. Use a syringe with a long needle to avoid air exposure. Have a sand bucket or Class D extinguisher nearby.
Solvents: THF must be distilled from Sodium/Benzophenone or dried via an alumina column system to remove peroxides and water.
Exotherms: The addition of electrophiles to lithiated species can be highly exothermic. Add slowly at low temperature.
References
Regioselective Lithiation of Imidazoles
Iddon, B. (1985). Lithiation of imidazoles.[7]Heterocycles, 23(2), 417-443. Link
Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3]Angewandte Chemie International Edition, 43(25), 3333-3336. Link
Halogen-Metal Exchange vs.
Balle, T., et al. (2006).[8][9] Regioselectivity in lithiation of 1-methylpyrazole.[8][9]Organic & Biomolecular Chemistry, 4, 1261-1267.[8][9] Link
Synthesis of 4-Bromo-1-methylimidazole Derivatives
Vetrichelvan, M., et al. (2023). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole.SynOpen, 7, 496–500. Link
Application Note: 4-Bromo-5-chloro-1-methyl-1H-imidazole as a Regioselective Scaffold in Agrochemical Design
The following Application Note and Protocol Guide is structured to provide a comprehensive technical roadmap for utilizing 4-Bromo-5-chloro-1-methyl-1H-imidazole in agrochemical synthesis. Executive Summary In the high-s...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide is structured to provide a comprehensive technical roadmap for utilizing 4-Bromo-5-chloro-1-methyl-1H-imidazole in agrochemical synthesis.
Executive Summary
In the high-stakes arena of agrochemical discovery, the imidazole heterocycle remains a "privileged structure," forming the core of major fungicide classes (e.g., DMIs) and next-generation insecticides. 4-Bromo-5-chloro-1-methyl-1H-imidazole (CAS: 17487-98-8) has emerged as a critical building block due to its orthogonal reactivity .
Unlike symmetric imidazoles, this scaffold possesses two distinct halogen handles—Bromine at C-4 and Chlorine at C-5—along with an acidic C-2 position. This allows researchers to sequentially functionalize the ring, creating complex, multi-substituted libraries with high precision. This guide details the protocols for synthesizing, handling, and deploying this scaffold to construct high-value agrochemical actives.
Chemical Profile & Reactivity Map
Physicochemical Properties
Property
Data
Notes
CAS Number
17487-98-8
Specific to the 4-Br, 5-Cl, 1-Me isomer.
Molecular Formula
C₄H₄BrClN₂
MW: 195.45 g/mol
Appearance
White to pale yellow solid
Low melting point (approx. 45–50 °C).
Solubility
DCM, THF, Acetonitrile
Sparingly soluble in water.
Stability
Stable under standard conditions
Store cool; light-sensitive (protect from UV).
The Reactivity Hierarchy (The "Orthogonal" Advantage)
The power of this building block lies in the reactivity difference between the C-Br and C-Cl bonds.
Primary Handle (C-4 Br): Highly reactive toward Palladium (Pd) oxidative addition. Under standard Suzuki-Miyaura or Buchwald-Hartwig conditions, this position couples first, leaving the C-5 chlorine intact.
Secondary Handle (C-5 Cl): Sterically hindered and electronically less labile. It typically requires specialized ligands or forcing conditions to couple, allowing it to serve as a "blocking group" or a secondary functionalization site later in the synthesis.
Tertiary Handle (C-2 H): The proton at C-2 is acidic (pKa ~32 in DMSO, but lower in this electron-deficient ring). It can be lithiated or directly arylated via C-H activation.
Figure 1: Orthogonal reactivity map of the imidazole scaffold. The C-4 Bromine is the kinetic entry point for metal-catalyzed cross-coupling.
Synthetic Protocols
Protocol A: Preparation of the Building Block
Context: While commercially available, in-house preparation ensures purity, specifically removing the 5-bromo-4-chloro isomer which can complicate downstream SAR (Structure-Activity Relationship) studies.
Reaction: Chlorination of 4-bromo-1-methyl-1H-imidazole.
Reference: Adapted from WO2024220541A1 [1].
Reagents:
4-Bromo-1-methyl-1H-imidazole (1.0 eq)
N-Chlorosuccinimide (NCS) (1.05 eq)
Acetonitrile (ACN) (10 vol)
Step-by-Step:
Dissolution: Charge a reaction vessel with 4-Bromo-1-methyl-1H-imidazole and ACN. Cool the solution to 0 °C under nitrogen atmosphere.
Addition: Add NCS portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 5 °C.
Reaction: Allow the mixture to warm to 25 °C and stir for 12 hours. Monitor via HPLC/TLC. The C-5 position is the preferred site for electrophilic aromatic substitution due to the directing effect of N-1.
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-30% EtOAc in Hexane) to yield the 4-bromo-5-chloro product.
Context: For creating "dual-action" agrochemicals, the remaining chlorine can be utilized.
Option 1: C-5 Dechlorination (Hydrodehalogenation)
If the chlorine was used merely to block the C-5 position during C-4 coupling, it can be removed using Pd/C and H₂ (balloon pressure) in Methanol with Et₃N.
Option 2: C-2 Lithiation (Electrophile Trapping)
To introduce a group between the nitrogens (e.g., a formyl or carboxyl group for herbicides):
Dissolve the 4-aryl-5-chloro intermediate in dry THF.
Cool to -78 °C .
Add n-BuLi (1.1 eq) dropwise. Note: The C-2 proton is removed. The C-Cl bond is robust enough to survive -78 °C lithiation if done rapidly.
Quench with DMF (for aldehyde) or CO₂ (for acid).
Agrochemical Design Workflow
The following diagram illustrates how this building block serves as a divergence point for two major fungicide classes: SDHI (Succinate Dehydrogenase Inhibitors) and DMI (Demethylation Inhibitors).
Figure 2: Divergent synthesis workflow. The scaffold allows for "branching" into different agrochemical classes based on the secondary functionalization step.
Safety & Handling (MSDS Highlights)
Signal Word:WARNINGHazard Statements:
H302: Harmful if swallowed.
H315/H319: Causes skin and serious eye irritation.
H335: May cause respiratory irritation.
Critical Handling Notes:
Halogenated Waste: Do not dispose of down the drain. This compound contains both Br and Cl and must be treated as halogenated organic waste to prevent environmental contamination (persistent organic pollutant risk).
Sensitizer: Imidazoles can be sensitizers. Use double nitrile gloves when handling the solid.
References
Google Patents. (2024). NK3 Modulators and Uses Thereof (WO2024220541A1).Link
CABI Digital Library. (n.d.). Imidazole chemistry in crop protection.[2][3][4]Link
National Institutes of Health (PMC). (2022). Latest Research Trends in Agrochemical Fungicides.Link
Improving reaction yields for 4-Bromo-5-chloro-1-methyl-1H-imidazole couplings
Technical Support Center: 4-Bromo-5-chloro-1-methyl-1H-imidazole Executive Technical Summary The scaffold 4-Bromo-5-chloro-1-methyl-1H-imidazole presents a unique "push-pull" electronic environment. The N1-methyl group a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Bromo-5-chloro-1-methyl-1H-imidazole
Executive Technical Summary
The scaffold 4-Bromo-5-chloro-1-methyl-1H-imidazole presents a unique "push-pull" electronic environment. The N1-methyl group activates the C5 position towards nucleophilic attack but sterically hinders it. Conversely, the C4-bromide is the primary electrophilic site for cross-coupling due to the weaker C-Br bond enthalpy (~66 kcal/mol) compared to C-Cl (~81 kcal/mol).
Key Reactivity Hierarchy:
C4-Br: Rapid Oxidative Addition (OA). Primary site for Suzuki/Stille.
C5-Cl: Slow OA. Sterically hindered. Requires forcing conditions or specialized ligands after C4 functionalization.
C2-H: Acidic (pKa < 30). Susceptible to deprotonation-induced "Halogen Dance" or polymerization if strong bases (e.g., LiHMDS, KOtBu) are used.
Reactivity & Selectivity Map
The following diagram outlines the decision logic for functionalizing this scaffold, highlighting the critical "Trap" of C2-lithiation.
Figure 1: Chemoselectivity landscape. Note the high risk of halogen migration (dance) under lithiation conditions.
User Issue: "I am observing significant protodehalogenation (starting material converted to des-bromo analog) and low yields (<40%)."
Root Cause Analysis:
Slow Transmetallation: The imidazole nitrogen (N3) can coordinate to the Pd(II) intermediate, creating a resting state that slows down transmetallation. This allows the Pd(II)-aryl species to capture a hydride (from solvent or base), leading to reduction (protodehalogenation).
Boronic Acid Instability: Heteroaryl boronic acids are prone to protodeboronation before they can couple.
Troubleshooting Protocol
Variable
Recommendation
Scientific Rationale
Catalyst
Pd(dppf)Cl₂·DCM or XPhos Pd G3/G4
Bidentate ligands (dppf) prevent N3-coordination. Bulky Buchwald precatalysts (G3/G4) ensure rapid oxidative addition and protect the metal center.
Base
K₃PO₄ (3.0 eq) or Na₂CO₃
Avoid alkoxides (KOtBu) which promote dehalogenation. Phosphates provide a buffering effect that stabilizes boronic acids.
Solvent
1,4-Dioxane : Water (4:1)
Water is mandatory for the solubility of the inorganic base and to activate the boronic acid (formation of boronate species).
Temp
80–90 °C
Sufficient energy to overcome the activation barrier of the hindered imidazole ring.
Gold Standard Protocol (C4-Arylation)
Charge: Reactor with 4-bromo-5-chloro-1-methylimidazole (1.0 eq), Aryl-Boronic Acid (1.2–1.5 eq), and K₃PO₄ (3.0 eq).
Solvent: Add 1,4-Dioxane (0.1 M concentration relative to halide) and degassed Water (ratio 4:1).
Degas: Sparge with Argon for 10 minutes. Crucial: Oxygen promotes homocoupling.
Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
Reaction: Heat to 90 °C for 4–16 hours. Monitor by LCMS.
Workup: Dilute with EtOAc. Wash with water.[1] Note: If the product contains basic nitrogens, adjust aqueous pH to >10 before extraction to ensure the product is in the organic phase.
User Issue: "After coupling at C4, the C5-chlorine is inert. I cannot install the second group."
Technical Insight:
Once the C4 position is substituted, the C5-chlorine becomes sterically crowded (buttressing effect) and electronically deactivated. Standard ligands (PPh₃, dppf) will fail to facilitate Oxidative Addition (OA) into the C-Cl bond.
Solution: Switch to Dialkylbiarylphosphine Ligands (Buchwald Ligands).
Recommended Conditions for C5-Cl Activation
Ligand:XPhos (for general arylation) or BrettPhos (for amination). These ligands are electron-rich (facilitating OA into C-Cl) and bulky (promoting Reductive Elimination).[2]
Precatalyst: Use XPhos Pd G4 (2–5 mol%). The G4 precatalyst activates at room temperature, avoiding the need for harsh reduction steps.
Solvent:n-Butanol or Toluene .
Temperature: 100–110 °C.
Module 3: The "Halogen Dance" Trap
User Question: "Can I use n-BuLi to lithiate C2 and quench with an electrophile?"
Critical Warning:NO. Treating 4-bromo-5-chloro-1-methylimidazole with n-BuLi or LDA will likely trigger a Halogen Dance rearrangement.
Mechanism: Lithiation occurs at C2 (most acidic).
Migration: The C2-Li species is thermodynamically unstable relative to the C4-Li species. The bromine atom at C4 will migrate to C2, and the lithium will move to C4.
Result: You will obtain a mixture of 2-bromo-5-chloro- and 4-bromo-2-chloro- species, or poly-halogenated sludge.
Alternative:
If C2 functionalization is required, perform it after cross-coupling the halogens, or use Knochel-Hauser base (TMPMgCl·LiCl) at -78 °C, which is kinetically more selective and less prone to inducing migration than alkyl lithiums.
FAQ: Common Failures
Q: My reaction turns black immediately and yields are low. Why?A: "Pd-Black" formation indicates catalyst decomposition. This happens if the ligand dissociates or if the oxidative addition is too slow.
Fix: Switch to a precatalyst (e.g., XPhos Pd G3) rather than mixing Pd(OAc)₂ + Ligand in situ. The precatalyst guarantees a 1:1 Pd:Ligand ratio.
Q: Can I do a Buchwald-Hartwig amination on the C4-Br?A: Yes, but imidazole nitrogens can poison the catalyst.
Recommendation: Use BrettPhos Pd G3 with Cs₂CO₃ in t-Amyl Alcohol at 90 °C. BrettPhos is specifically designed to prevent catalyst poisoning by heterocycles.
Q: How do I purify the product? It streaks on silica.A: Imidazoles are basic and interact with acidic silanols on silica gel.
Fix: Add 1% Triethylamine (Et₃N) to your eluent (e.g., Hexane:EtOAc:Et₃N). Alternatively, use neutral alumina.
References
Suzuki-Miyaura Optimization: Chem. Rev.2011 , 111, 3, 1346–1416. (Comprehensive review on catalyst selection for heteroaryl chlorides/bromides). Link
Halogen Dance Mechanism: J. Org. Chem.2013 , 78, 23, 11956–11969. (Mechanistic insights into halogen migration in azoles). Link
Buchwald-Hartwig Conditions: Chem. Sci.2011 , 2, 27-50. (Guide to ligand selection for C-N coupling). Link
Polyhaloimidazole Reactivity: Tetrahedron2009 , 65, 3529-3535. (Regioselective coupling of poly-halogenated imidazoles). Link
Technical Guide: Preventing Debromination in Imidazole Synthesis & Functionalization
Introduction In medicinal chemistry, brominated imidazoles are high-value pharmacophores, serving as linchpins for cross-coupling and further elaboration. However, the electron-rich nature of the imidazole ring makes the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In medicinal chemistry, brominated imidazoles are high-value pharmacophores, serving as linchpins for cross-coupling and further elaboration. However, the electron-rich nature of the imidazole ring makes the carbon-bromine (C-Br) bond notoriously labile. "Debromination" (hydrodehalogenation) is the most frequent failure mode during three critical workflows: Palladium-catalyzed coupling , Nitro-group reduction , and Metal-halogen exchange .
This guide moves beyond generic advice, providing mechanistic insights and self-validating protocols to preserve the C-Br bond during these transformations.
The Problem: During Pd-catalyzed cross-coupling, the oxidative addition of Pd into the C-Br bond is desired. However, competing
-hydride elimination or protodepalladation cycles often replace the bromine with hydrogen (hydrodehalogenation) before the transmetallation step can occur.
Critical Control Points
N-Protection is Non-Negotiable:
Mechanism: A free N-H proton is acidic.[1][2] Under basic coupling conditions, it forms an imidazolyl anion. This anion significantly increases electron density on the ring, making the C-Br bond hyper-reactive to oxidative addition and subsequent reduction, even by minor hydride sources.
Solution: Mask the nitrogen. SEM (2-(trimethylsilyl)ethoxymethyl) is superior to Boc, as Boc can be thermally unstable under prolonged heating or basic conditions.
Base & Solvent Selection:
Avoid: Strong alkoxide bases (e.g., NaOtBu) and alcoholic solvents (MeOH, EtOH). Alkoxides can act as hydride donors via
-hydrogen elimination.
Adopt: Use inorganic bases like K₃PO₄ or Cs₂CO₃ in aprotic solvents (Dioxane, Toluene, or DMF).
Ligand Engineering:
Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos , SPhos ). These facilitate the reductive elimination of the desired coupled product faster than the side-reaction pathways.
Troubleshooting Workflow: The "Vanishing Bromine"
Figure 1: Decision logic for eliminating hydrodehalogenation during Suzuki coupling.
Module 2: Chemoselective Nitro Reduction
The Problem: Reducing a nitro group (
) to an amine () on a brominated imidazole is perilous. Standard hydrogenation catalysts (Pd/C) will cleave the C-Br bond via oxidative addition almost as fast as they reduce the nitro group.
The Solution: Catalyst Poisoning
You must inhibit the catalyst's ability to insert into the C-Br bond while maintaining activity for
reduction.
Protocol: Sulfided Platinum (Pt(S)/C)
This is the industrial standard. The sulfur modifies the electronic surface of the platinum, drastically reducing its affinity for the C-Br bond.
Comparative Data: Reduction of 4-Bromo-5-nitroimidazole
Catalyst System
H₂ Pressure
Solvent
Outcome
Debromination %
10% Pd/C
1 atm
MeOH
Failure
> 95%
Raney Nickel
1 atm
EtOH
Poor
~ 40%
Fe / AcOH
N/A
AcOH/H₂O
Good
< 1%
5% Pt(S)/C
3-5 bar
EtOAc
Excellent
< 0.5%
Step-by-Step Protocol (Pt(S)/C Method)
Setup: Charge autoclave with 4-bromo-5-nitroimidazole (1.0 eq) and 5% Pt(S)/C (0.5–1.0 wt% loading relative to substrate).
Solvent: Add Ethyl Acetate (avoid alcohols if possible to further suppress dehalogenation).
Reaction: Pressurize with H₂ to 3–5 bar. Stir at 25–30°C . Do not heat above 40°C.
Monitoring: Monitor via HPLC. The reaction is usually complete in 2–4 hours.
Workup: Filter catalyst over Celite. The filtrate contains the 4-bromo-5-aminoimidazole.
Module 3: Metalation (The Turbo-Grignard Advantage)
The Problem: Traditional lithiation (n-BuLi) of bromoimidazoles is often too aggressive, leading to "halogen dance" (scrambling of the Br position) or rapid elimination before the electrophile can be trapped.
The Solution: Knochel's Turbo-Grignard
Switch from Lithium to Magnesium.[3] Use the Turbo-Grignard reagent (iPrMgCl[3]·LiCl) .[3][4][5][6]
Mechanism: The LiCl breaks up the polymeric aggregates of the Grignard reagent, creating a highly reactive monomeric species. This allows the Br/Mg exchange to occur at convenient temperatures (0°C to RT) rather than -78°C, providing thermodynamic control and preventing side reactions.
Figure 2: Kinetic pathway of Turbo-Grignard functionalization, avoiding the instability of lithiated species.
Frequently Asked Questions (FAQs)
Q: I used Pd(dppf)Cl₂ for a Suzuki coupling and lost my bromine. Why?A: Pd(dppf)Cl₂ is a robust catalyst, but often not selective enough for polyhalogenated heterocycles. The "dppf" ligand does not provide enough steric bulk to accelerate reductive elimination over dehalogenation. Switch to XPhos Pd G2 or Pd(PPh₃)₄ with strict exclusion of water/alcohols.
Q: Can I use Fe/HCl for nitro reduction instead of Pt(S)/C?A: Yes, iron-mediated reduction (Bechamp conditions) is chemically safe for the C-Br bond. However, the acidic workup (removal of iron salts) can be tedious and may cause issues if your product is acid-sensitive. Pt(S)/C is preferred for cleaner workups (filtration only).
Q: Why does my bromine migrate to the 5-position during lithiation?A: This is the "Halogen Dance" phenomenon. The lithiated intermediate is basic and can deprotonate an adjacent position, causing the halogen to migrate to the thermodynamically more stable position. Using iPrMgCl[3][5][6]·LiCl (Turbo-Grignard) avoids this by generating a less basic magnesiated intermediate.
References
Knochel, P., et al. (2004).[4][5] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.
Kasparian, A., et al. (2011).[7] "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." Journal of Organic Chemistry.
BenchChem Technical Protocols. (2025). "Preventing Debromination in Suzuki-Miyaura Coupling of Haloimidazoles."
Desaintjean, A., et al. (2021).[8] "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes." Angewandte Chemie. [8]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification & Crystallization Guide
Subject: Troubleshooting & Optimization for 4-Bromo-5-chloro-1-methyl-1H-imidazole (CAS: 17487-98-8)
Ticket ID: OPT-SOLV-2024-X9
Status: Open Resource
Executive Summary
Recrystallizing 4-Bromo-5-chloro-1-methyl-1H-imidazole presents a unique challenge due to the molecule's "push-pull" solubility profile. The imidazole core provides polarity and hydrogen-bond acceptance (at N3), while the halogen atoms (Br at C4, Cl at C5) and the N-methyl group introduce significant lipophilicity.
This guide moves beyond generic protocols to address the specific physicochemical behavior of this halogenated heterocycle. Our primary goal is to separate the target from common structural analogs (e.g., 4,5-dichloro or 4,5-dibromo impurities) which often co-precipitate due to similar lattice energies.
Part 1: Solvent System Selection Strategy
Q1: Why does my standard Ethanol recrystallization result in low yields or oiling out?
A1: While Ethanol (EtOH) is a standard solvent, 4-Bromo-5-chloro-1-methyl-1H-imidazole is often too soluble in pure alcohols even at room temperature, leading to poor recovery. Furthermore, if your crude material contains significant regioisomers or tars, the melting point depression can cause the compound to separate as a second liquid phase ("oil out") before crystallizing.
The Fix: Binary Solvent Systems
We recommend a "Polar/Non-Polar" gradient approach. You must balance the solvation power of the polar component with the antisolvent effect of the non-polar component.
Solvent System
Ratio (v/v)
Suitability
Mechanism of Action
Ethyl Acetate / Heptane
1:3 to 1:5
High Purity
EtOAc solubilizes the imidazole core; Heptane excludes polar tars and forces crystallization of the halogenated product.
Ethanol / Water
1:1 to 1:2
Green / Bulk
Water acts as a strong antisolvent. Best for removing inorganic salts (e.g., succinimide residues from NBS/NCS reagents).
Toluene / Cyclohexane
1:2
Specific Impurities
Excellent for separating the target from unmethylated imidazole impurities which are less soluble in Toluene.
Q2: How do I determine the optimal solvent ratio for my specific batch?
A2: Do not guess. Perform a Solubility Coefficient Test .
Weigh 100 mg of crude solid.
Add hot solvent (e.g., EtOAc) dropwise until dissolved. Record Volume (
).
Cool to room temperature. If no crystals form, add Anti-solvent (e.g., Heptane) dropwise until persistent turbidity is observed. Record Volume (
).
Heat to clear the solution and let cool slowly.
Target: You want a system where the compound is soluble at reflux but insoluble at
.
Part 2: Process Optimization & Impurity Control
Q3: I am seeing persistent 4,5-dichloro impurity in my HPLC traces. How do I remove it?
A3: Structural analogs like 4,5-dichloro-1-methylimidazole form solid solutions with your target because the Chloro and Bromo radii are similar enough to fit in the same crystal lattice. Standard recrystallization often fails here.
Protocol: Thermodynamic Pumping (Digestion)
Instead of a full dissolve-and-cool cycle, use a slurry digestion :
Suspend the solid in a solvent where it has partial solubility (e.g., Isopropanol).
Heat to
(below reflux) and stir for 4-6 hours.
Cool to room temperature and filter.
Mechanism: The crystal lattice constantly dissolves and reforms. Thermodynamically, the pure crystal lattice is more stable than the inclusion complex (impurity-doped lattice). Over time, the impurity is rejected into the mother liquor.
Q4: The product comes out as a brown oil. How do I fix this?
A4: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the crystallization boundary. This is common with halogenated imidazoles containing residual solvents or tars.
Troubleshooting Workflow:
Figure 1: Decision matrix for resolving "oiling out" phenomena during crystallization.
Part 3: Detailed Experimental Protocol
Standard Operating Procedure (SOP): Ethyl Acetate/Heptane Recrystallization
Objective: Purification of 4-Bromo-5-chloro-1-methyl-1H-imidazole >98% purity.
Dissolution:
Place 10 g of crude solid in a 250 mL round-bottom flask.
Add Ethyl Acetate (EtOAc) (approx. 30-40 mL) and heat to reflux (
).
Note: If solids remain (likely inorganic salts like NaBr/NaCl), filter the hot solution through a sintered glass funnel.
Anti-Solvent Addition:
While maintaining reflux, slowly add Heptane dropwise.
Stop addition immediately when the solution turns slightly cloudy (turbid).
Add 1-2 mL of pure EtOAc to clear the solution again.
Crystallization:
Remove from heat. Allow the flask to cool to room temperature undisturbed .
Critical Step: If oil droplets appear at
, scratch the glass wall with a rod or add a seed crystal immediately.
Isolation:
Cool the flask in an ice bath (
) for 1 hour to maximize yield.
Filter the white crystalline solid.
Wash with cold Heptane/EtOAc (4:1 ratio).
Drying:
Dry under vacuum at
. (Avoid high heat; halogenated imidazoles can sublime or degrade).
References
Sigma-Aldrich. 4-Bromo-5-chloro-1H-imidazole Product Sheet. Retrieved from (Note: Analogous structural data used for solubility inference).
PubChem. 4-Bromo-5-chloro-1-methyl-1H-imidazole Compound Summary. Retrieved from .
BenchChem. Technical Support Center: Purification of Crude 4,5-Dichloro-1-methylimidazole. Retrieved from .
Fengchen Group. 1-Methylimidazole Solubility and Properties. Retrieved from .
Google Patents. Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives (CN111269183A). Retrieved from .
Optimization
Technical Support Center: Regioselective Halogenation of Imidazole Derivatives
Welcome to the technical support center for controlling regioselectivity in mixed halogen imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for controlling regioselectivity in mixed halogen imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis of these critical compounds. This guide moves beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of imidazole halogenation?
The regioselectivity of electrophilic halogenation on the imidazole ring is a delicate balance of several factors:
Electronic Effects: The inherent electronic nature of the imidazole ring dictates the most nucleophilic positions. Generally, the C5 position is the most electron-rich and therefore most susceptible to electrophilic attack, followed by C4 and then the more electron-deficient C2 position.[1]
Steric Hindrance: Bulky substituents on the imidazole ring or the N1-position can sterically hinder the approach of the halogenating agent to adjacent positions, thereby directing halogenation to less hindered sites.
Directing Groups: The strategic placement of directing groups is a powerful tool to override the intrinsic reactivity of the imidazole core. These groups can steer the halogenation to a specific position through chelation or other electronic influences.[2][3][4]
Reaction Conditions: The choice of solvent, temperature, and halogenating agent can significantly impact the regiochemical outcome. For instance, the use of N-halosuccinimides (NXS) often requires an acid catalyst to enhance their reactivity for direct halogenation.[5]
Protecting Groups: N1-protecting groups, such as the SEM [2-(trimethylsilyl)ethoxymethyl] group, can modulate the electronic properties of the ring and be used strategically to achieve selective C5- and C2-arylation, which can be a precursor to halogenation.[1][6]
Q2: I am observing a mixture of C4 and C5 monohalogenated products. How can I improve selectivity for the C5 position?
Obtaining a mixture of C4 and C5 isomers is a common challenge. To favor C5 halogenation:
Optimize the Halogenating Agent: Mild halogenating agents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in the presence of a Brønsted acid catalyst can enhance selectivity.[5] The choice of halogen can also play a role, with iodine generally being more selective than bromine or chlorine due to its larger size and lower reactivity.
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, acetonitrile), to find the optimal conditions for your specific substrate.[2]
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
N1-Substitution: Introducing a sterically demanding substituent at the N1 position can disfavor halogenation at the C2 and C5 positions, potentially increasing the proportion of the C4 isomer. Conversely, a less bulky N1-substituent may favor C5 halogenation.
Q3: My reaction is resulting in di- or tri-halogenation. How can I achieve monohalogenation?
The formation of multiple halogenated products is typically due to the high reactivity of the monohalogenated imidazole intermediate. To control this:
Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use of 1.0 to 1.1 equivalents is a good starting point.
Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can disfavor multiple halogenations.
Deactivating Protecting Groups: The introduction of an electron-withdrawing protecting group on the N1-position can decrease the overall nucleophilicity of the imidazole ring, thereby reducing the rate of subsequent halogenations.
1. For N-halosuccinimides (NXS), add a catalytic amount of a Brønsted or Lewis acid.[5][7] 2. Ensure the imidazole starting material does not have strong electron-withdrawing groups that deactivate the ring. 3. Screen different solvents and optimize the reaction temperature. Some reactions may require heating.[2]
Poor Regioselectivity (Mixture of Isomers)
1. Similar electronic and steric environment at C4 and C5 positions. 2. Reaction conditions favoring thermodynamic product distribution.
1. Introduce a directing group to favor one position.[4] 2. Lower the reaction temperature to favor the kinetic product. 3. Experiment with different halogenating agents; larger halogens often provide better selectivity.
Formation of Polyhalogenated Products
1. Excess halogenating agent. 2. High reactivity of the monohalogenated product.
1. Use a stoichiometric amount (1.0-1.1 eq.) of the halogenating agent. 2. Employ slow addition of the halogenating agent. 3. Use an N1-protecting group to moderate ring activity.[8]
Decomposition of Starting Material or Product
1. Harsh reaction conditions (strong acid or high temperature). 2. Instability of the imidazole derivative.
1. Use milder reaction conditions. Consider a transition-metal-free approach if applicable.[2][3][9] 2. Protect sensitive functional groups on the imidazole substrate.
Difficulty in Product Isolation
1. Byproducts from the halogenating agent (e.g., succinimide from NXS).[10] 2. Similar polarity of product and starting material.
1. Perform an aqueous workup to remove water-soluble byproducts. 2. Optimize chromatographic separation conditions (e.g., gradient elution, different solvent systems).
Experimental Protocols
Protocol 1: Regioselective C-3 Bromination of Imidazo[1,2-a]pyridines
This protocol is adapted from a transition-metal-free method utilizing sodium bromite as the halogen source.[2][3][9]
Materials:
Imidazo[1,2-a]pyridine derivative
Sodium bromite (NaBrO₂)
Acetic acid (AcOH)
N,N-Dimethylformamide (DMF)
Procedure:
To a solution of the imidazo[1,2-a]pyridine derivative (1.0 mmol) in DMF (5 mL), add acetic acid (2.0 mmol).
Add sodium bromite (1.5 mmol) portion-wise over 10 minutes at room temperature.
Stir the reaction mixture at 60 °C and monitor the progress by TLC.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Halogenation using N-Halosuccinimides (NXS)
This protocol provides a general guideline for the halogenation of activated aromatic compounds, including imidazoles, using NXS with a Brønsted acid catalyst.[5]
Materials:
Imidazole derivative
N-halosuccinimide (NCS, NBS, or NIS)
Brønsted-acidic ionic liquid (e.g., [BMIM(SO₃H)][OTf]) or another suitable acid catalyst
Acetonitrile (CH₃CN) or other suitable solvent
Procedure:
Dissolve the imidazole derivative (1.0 mmol) in the chosen solvent.
Add the Brønsted acid catalyst (catalytic amount).
Add the N-halosuccinimide (1.1 mmol) in one portion.
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent.
Wash the organic layer, dry, and concentrate.
Purify by column chromatography.
Visualizing Reaction Control
Decision-Making Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Conceptual Mechanism of Acid-Catalyzed Halogenation with NXS
Caption: Acid-catalyzed activation of N-halosuccinimide.
References
Chen, J., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. National Institutes of Health. Available at: [Link]
Mu, X., et al. (2014). Brønsted Acidic Ionic Liquid Accelerated Halogenation of Organic Compounds with N-Halosuccinimides (NXS). Molecules. Available at: [Link]
Chen, J., et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. Available at: [Link]
Liao, R. Z., & Thiel, W. (2012). Insights into enzymatic halogenation from computational studies. Archives of Biochemistry and Biophysics. Available at: [Link]
Chen, J., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium. SciSpace. Available at: [Link]
Büttner, K., et al. (2020). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules. Available at: [Link]
Dey, A., et al. (2023). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Available at: [Link]
Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science. Available at: [Link]
Wang, D., et al. (2010). Cu-catalyzed amidation of halogenated imidazoles. Chemical Communications. Available at: [Link]
Aromatic Halogenation Using N -Halosuccinimide and PhSSiMe 3 or PhSSPh. ResearchGate. Available at: [Link]
Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS). ResearchGate. Available at: [Link]
Abdulazeez, I., et al. (2020). Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules: A Synergistic Computational and Experimental Approach. ResearchGate. Available at: [Link]
Halogen Bonding and Rearrangements in Complexes of N-Chlorosuccinimide with Halides. MDPI. Available at: [Link]
Hossain, M. A., & Shirin, F. (2019). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry. Available at: [Link]
Patil Thorat, N. B. (2026). A review on ionic liquids: a promising tool for green synthesis. International Journal of Pharmaceutical Sciences. Available at: [Link]
Joo, J. M., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. Available at: [Link]
Joo, J. M., et al. (2010). C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition. The Journal of Organic Chemistry. Available at: [Link]
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
Mass spectrometry fragmentation patterns of chloro-bromo-methylimidazoles
Title: Decoding the Halogenated Fingerprint: A Comparative Guide to Mass Spectrometry of Chloro-Bromo-Methylimidazoles Executive Summary In drug development, halogenated imidazoles often serve as critical intermediates o...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Decoding the Halogenated Fingerprint: A Comparative Guide to Mass Spectrometry of Chloro-Bromo-Methylimidazoles
Executive Summary
In drug development, halogenated imidazoles often serve as critical intermediates or potential genotoxic impurities. Their analysis presents a unique challenge: distinguishing between isobaric interferences and confirming the precise halogenation pattern. This guide objectively compares the mass spectral behaviors of chloro-bromo-methylimidazoles against their mono-halogenated analogs. By synthesizing isotopic probability theory with bond dissociation kinetics, we provide a robust framework for identifying these compounds using both Electron Ionization (EI) and Electrospray Ionization (ESI).
Part 1: The Isotopic Fingerprint (The "Anchor")
The most definitive feature of a chloro-bromo-methylimidazole is not its fragmentation, but its precursor ion cluster. Unlike standard organic molecules where the M+1 peak is minor (due to
C), these compounds exhibit a massive "spectral signature" due to the natural abundance of Cl/Cl (approx. 3:[1]1) and Br/Br (approx. 1:1).
Comparative Isotopic Abundance Table
The following table contrasts the theoretical intensity ratios for the molecular ion cluster. This data is the primary "Go/No-Go" filter for identification.
Isotope Pattern
M (Relative %)
M+2 (Relative %)
M+4 (Relative %)
Diagnostic Ratio
Chloro-Only (R-Cl)
100%
~32%
< 1%
3:1
Bromo-Only (R-Br)
100%
~98%
< 1%
1:1
Chloro-Bromo (R-Cl-Br)
75%
100%
25%
3:4:1
Note: The 3:4:1 ratio for the mixed halogen species is derived from the mathematical expansion of (3a + b)(c + d), where a/b are Cl isotopes and c/d are Br isotopes.
Visual Logic: Isotope Identification Workflow
The following diagram illustrates the decision tree for classifying the halogenation state based on the molecular ion cluster.
Caption: Decision logic for distinguishing mixed halogenated imidazoles from mono-halogenated impurities based on MS1 cluster analysis.
Part 2: Fragmentation Mechanisms (The "Mechanism")
Once the precursor is identified, structural confirmation relies on fragmentation (MS/MS). The fragmentation kinetics are governed by Bond Dissociation Energy (BDE) .
The Hierarchy of Loss
In a collision cell (CID), the weakest bond breaks first.
C-Br Bond: ~280 kJ/mol (Weakest - Breaks First)
C-Cl Bond: ~330 kJ/mol (Stronger)
C-N/C-C Ring Bonds: >350 kJ/mol (Strongest)
Comparison: EI vs. ESI Pathways
Electron Ionization (EI - GC/MS): Generates radical cations (
). The primary pathway is Homolytic Cleavage , resulting in the loss of a halogen radical ().
Electrospray Ionization (ESI - LC/MS): Generates even-electron protonated species (
).[2] The primary pathway is often Heterolytic Cleavage or rearrangement, leading to the loss of neutral acid () or radical loss if the energy is sufficiently high.
Fragmentation Pathway Diagram
This diagram maps the decay of a protonated Chloro-Bromo-Methylimidazole (ESI positive mode).
Caption: ESI fragmentation pathway showing the preferential loss of Bromine (lower BDE) prior to Chlorine or ring degradation.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility and distinguish these compounds from matrix background, use the following LC-MS/MS protocol. This method utilizes "Data Dependent Acquisition" (DDA) with an inclusion list to target the specific isotopic signature.
Methodology: Targeted LC-MS/MS for Halogenated Imidazoles
1. Sample Preparation:
Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid. (Avoid pure acetonitrile as it can suppress ionization of small imidazoles).
Concentration: 1 µg/mL (1 ppm).
2. LC Conditions (Reverse Phase):
Column: C18 (e.g., 2.1 x 50mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Methanol + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. Rationale: Halogenation increases hydrophobicity; the chloro-bromo analog will elute significantly later than the non-halogenated imidazole.
3. MS Parameters (Source: ESI Positive):
Capillary Voltage: 3.5 kV.
Scan Mode: Full Scan (MS1) followed by MS/MS of top 3 most intense ions.
Inclusion Logic (The Validation Step):
Set the mass analyzer to trigger MS/MS only if an isotopic pattern match is found.
Target Ratio: M (100%) and M+2 (>80%).
Why? This prevents triggering on non-halogenated background noise, ensuring that only the brominated species generates fragmentation data.
4. Collision Energy (CE) Ramping:
Apply a stepped CE of 15, 30, and 45 eV.
Observation: At 15 eV, look for the loss of HBr (M-80/82). At 45 eV, look for the imidazole ring fragments (m/z ~40-80 range).
Part 4: References
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
University of Calgary. (n.d.). Mass Spectroscopy: Isotope Patterns for -Cl and -Br. Retrieved from [Link]
LibreTexts Chemistry. (2023).[3] Bond Dissociation Energies of Organic Molecules. Retrieved from [Link]
Comparative Guide: Reactivity of 4-Bromo vs. 5-Chloro Positions in 1-Methylimidazole
This guide provides a high-level technical analysis of the regioselective reactivity differences between the C4-bromo and C5-chloro positions in 1-methylimidazole.[1] It is designed for medicinal chemists and process eng...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a high-level technical analysis of the regioselective reactivity differences between the C4-bromo and C5-chloro positions in 1-methylimidazole.[1] It is designed for medicinal chemists and process engineers requiring precise control over orthogonal functionalization.
Executive Summary
In the scaffold of 4-bromo-5-chloro-1-methylimidazole , the two halogenated positions exhibit distinct electronic and kinetic profiles that allow for orthogonal functionalization .[1]
The C4-Bromo position is the kinetically dominant site for Metal-Halogen Exchange and Palladium-Catalyzed Cross-Coupling (Suzuki/Stille), governed by the weaker C-Br bond dissociation energy (BDE).[1]
The C5-Chloro position is thermodynamically more stable and typically remains inert under conditions that activate the C4-Br bond. It requires harsher conditions or specialized ligands to react, serving as a "latent" handle for secondary functionalization.
The C2 position remains the most acidic site (pKa ~33) and must be managed (blocked or transiently protected) if base-mediated chemistry is employed, though rapid low-temperature exchange can often outcompete C2-deprotonation.[1]
Electronic & Structural Landscape
To control reactivity, one must understand the electronic bias of the imidazole ring.
Feature
C4 Position (Bromo)
C5 Position (Chloro)
Mechanistic Implication
Proximity to N1 (Methyl)
-position (Remote)
-position (Adjacent)
N1 exerts a strong inductive withdrawing effect on C5 , making C5-H more acidic but the C5-X bond more polarized.[1]
Proximity to N3 (Pyridine-like)
-position (Adjacent)
-position (Remote)
N3 lone pair influence makes C4 electron-rich relative to C2, but the C4-Br bond is weaker than C5-Cl.[1]
Bond Strength (Est.)
C-Br: ~68 kcal/mol
C-Cl: ~81 kcal/mol
C4-Br reacts ~10²–10³ times faster in oxidative addition and Li-exchange.[1]
Steric Environment
Moderate
High (Me-group clash)
The N-methyl group creates peri-strain at C5, potentially hindering bulky catalysts at this position.[1]
Mechanism: The formation of the "ate" complex and subsequent release of the butyl-bromide is significantly faster than the rupture of the stronger C-Cl bond.
Selectivity: >95% C4-lithiation is expected.[1] The C5-Cl bond remains intact, and the C2-H (though acidic) reacts slower than the C-Br exchange at -78 °C (kinetic control).[1]
Critical Protocol Note: If the reaction temperature rises above -40 °C, "Halogen Dance" (scrambling) or C2-deprotonation becomes a risk.[1]
Palladium(0) insertion into Carbon-Halogen bonds follows the strict order: I > Br/OTf >> Cl .[1]
This allows for the sequential construction of complex libraries. You can install a biaryl system at C4, purify, and then perform a second coupling at C5 using a specialized catalyst (e.g., Buchwald precatalysts) to activate the chloride.[1]
C4-Br Coupling: Standard conditions (Pd(PPh₃)₄, Na₂CO₃, Toluene/Water, 80 °C).[1]
C5-Cl Coupling: Requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or higher temperatures to overcome the higher activation energy of the C-Cl bond.[1]
Data Comparison: Coupling Efficiency
Substrate
Catalyst System
Time
Yield
Site Selectivity
4-Br-5-Cl-Imid
Pd(PPh₃)₄ / PhB(OH)₂
4 h
88%
C4-Only (C5-Cl intact)
4-Ph-5-Cl-Imid
Pd(OAc)₂/SPhos / ArB(OH)₂
12 h
75%
C5-Coupling (Requires activation)
Visualization of Reactivity Pathways
The following diagram illustrates the "Decision Tree" for functionalizing this scaffold.
Caption: Divergent synthesis pathways. Blue path: Lithium-Halogen exchange targets C4.[1] Red path: Pd-catalyzed coupling targets C4.[1] Grey path: Subsequent activation of C5-Cl.[1]
Strategic Recommendations
For Library Generation: Use the Suzuki sequence . Couple the 4-Br position with a variety of boronic acids first. The 5-Cl handle is robust enough to survive aqueous workups and chromatography, serving as a placeholder for later diversification.[1]
For Nucleophilic Substitution: Do not rely on standard SNAr (Nucleophilic Aromatic Substitution) for either position unless an electron-withdrawing group (like
) is present at C2.[1] The imidazole ring is too electron-rich.
Blocking C2: If C2-deprotonation interferes (observed as low yields or tars), consider starting with 2-phenyl-4-bromo-5-chloro-1-methylimidazole or using in situ protection with a transient directing group, though this is rarely necessary if temperature is strictly controlled at -78 °C.[1]
References
Bellina, F., et al. (2007).[2] "Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions." Journal of Organic Chemistry. Link
Almond-Thynne, J., et al. (2016).[1] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. Link
Iddon, B. (1985). "Metallation and metal-halogen exchange reactions of imidazoles." Heterocycles. (Review of general lithiation trends confirming C4-Br exchange preference).
Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Trends." Link
Establishing a Gold Standard: A Comparative Guide to the Characterization of 4-Bromo-5-chloro-1-methyl-1H-imidazole Reference Standards
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of a chemical reference standard is the bedrock upon which the quality, safety, and efficacy o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of a chemical reference standard is the bedrock upon which the quality, safety, and efficacy of a drug substance are built. A well-characterized reference standard ensures the accuracy and reliability of analytical data throughout the drug development lifecycle. This guide provides a comprehensive framework for the characterization of 4-Bromo-5-chloro-1-methyl-1H-imidazole, a substituted imidazole that serves as a key building block in the synthesis of various pharmaceutical agents.
Given the current scarcity of publicly available experimental data for this specific compound, this guide establishes a "gold standard" analytical workflow. We will delve into the core analytical techniques required for its complete characterization, providing both the theoretical basis for their application and practical, step-by-step protocols. The presented data, while hypothetical, is scientifically grounded in the known properties of analogous structures and serves to illustrate the expected outcomes of these analytical procedures.
The Analytical Imperative: A Multi-faceted Approach to Characterization
A single analytical technique is insufficient to fully characterize a reference standard. A holistic approach, employing a battery of orthogonal methods, is essential to unambiguously confirm the structure and purity of 4-Bromo-5-chloro-1-methyl-1H-imidazole. The workflow for establishing a reference standard for this compound should be systematic and rigorous.
Figure 1: Workflow for Reference Standard Qualification
Structural Elucidation: Confirming the Molecular Identity
The first and most critical step is the unambiguous confirmation of the chemical structure of 4-Bromo-5-chloro-1-methyl-1H-imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[1][2] For 4-Bromo-5-chloro-1-methyl-1H-imidazole, ¹H and ¹³C NMR will provide definitive information about the connectivity of the atoms.
Why NMR is Essential:
¹H NMR: Will confirm the presence of the methyl group and the imidazole ring proton. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
¹³C NMR: Will identify all four carbon atoms in the molecule, with their chemical shifts providing further evidence of the substitution pattern on the imidazole ring.
2D NMR (COSY, HSQC, HMBC): While likely not strictly necessary for a molecule of this simplicity, these experiments can be used for unequivocal assignment of proton and carbon signals, especially if isomeric impurities are suspected.[3]
Table 1: Predicted NMR Data for 4-Bromo-5-chloro-1-methyl-1H-imidazole (in CDCl₃)
Nucleus
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
¹H
~ 7.5
s
1H
C2-H
~ 3.7
s
3H
N-CH₃
¹³C
~ 138
CH
-
C2
~ 120
C
-
C5-Cl
~ 105
C
-
C4-Br
~ 34
CH₃
-
N-CH₃
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 10-20 mg of the 4-Bromo-5-chloro-1-methyl-1H-imidazole reference standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for all signals in both ¹H and ¹³C spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[4][5][6] For this compound, high-resolution mass spectrometry (HRMS) is crucial due to the presence of bromine and chlorine, which have distinctive isotopic patterns.
Why MS is Essential:
Molecular Weight Confirmation: HRMS will provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₄H₄BrClN₂).
Isotopic Pattern Analysis: The presence of bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.٢%) will result in a characteristic isotopic cluster for the molecular ion, providing definitive evidence for the presence of these halogens.
Table 2: Predicted HRMS Data for 4-Bromo-5-chloro-1-methyl-1H-imidazole
Ion
Formula
Calculated m/z
[M+H]⁺ (for ⁷⁹Br, ³⁵Cl)
C₄H₅⁷⁹Br³⁵ClN₂⁺
194.9328
[M+H]⁺ (for ⁸¹Br, ³⁵Cl)
C₄H₅⁸¹Br³⁵ClN₂⁺
196.9307
[M+H]⁺ (for ⁷⁹Br, ³⁷Cl)
C₄H₅⁷⁹Br³⁷ClN₂⁺
196.9298
[M+H]⁺ (for ⁸¹Br, ³⁷Cl)
C₄H₅⁸¹Br³⁷ClN₂⁺
198.9278
Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the reference standard (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Infusion: Infuse the sample solution directly into the mass spectrometer using an electrospray ionization (ESI) source.
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
Analysis: Compare the measured accurate mass of the molecular ion with the theoretical calculated mass. Analyze the isotopic pattern and compare it to the theoretical distribution for a molecule containing one bromine and one chlorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8]
Why FTIR is Essential:
Functional Group Confirmation: The FTIR spectrum will confirm the presence of C-H bonds (aliphatic and aromatic), C=N and C=C bonds within the imidazole ring, and C-N bonds. The absence of certain bands (e.g., N-H stretching) confirms the N-methylation.
Table 3: Predicted FTIR Absorption Bands for 4-Bromo-5-chloro-1-methyl-1H-imidazole
Wavenumber (cm⁻¹)
Intensity
Assignment
~3100-3000
Medium
C-H stretch (imidazole ring)
~2950-2850
Medium
C-H stretch (methyl group)
~1600-1450
Medium-Strong
C=N and C=C stretching (imidazole ring)
~1400-1200
Medium-Strong
C-N stretching
Below 1000
Strong
C-Br and C-Cl stretching
Purity Assessment: Quantifying the Purity of the Reference Standard
Once the structure is confirmed, the purity of the reference standard must be rigorously determined.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment in the pharmaceutical industry, separating the main component from any impurities.[9][10][11] A validated, stability-indicating HPLC method is required.
Why HPLC is Essential:
Purity Determination: HPLC with UV detection can separate and quantify impurities, allowing for the calculation of the purity of the reference standard.
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.[12][13][14]
Table 4: Example HPLC Method Parameters
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
10-90% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 230 nm
Injection Volume
10 µL
Experimental Protocol: HPLC Purity Determination
Method Development & Validation: Develop a suitable reversed-phase HPLC method and validate it according to ICH Q2(R1) guidelines.
Sample Preparation: Accurately prepare a solution of the reference standard in a suitable diluent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
Calculation: Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
Comparison with Alternatives
While there are no direct, publicly available reference standards for 4-Bromo-5-chloro-1-methyl-1H-imidazole to compare against, a newly synthesized batch should be compared to a well-characterized in-house primary standard, if available. Alternatively, comparison should be made against the collective data from the orthogonal analytical techniques described above. Any significant deviation in the analytical data from the expected values would warrant further investigation into the identity and purity of the material.
For instance, the presence of an additional signal in the ¹H NMR spectrum would suggest a proton-containing impurity. A significant discrepancy between the measured and calculated exact mass in HRMS could indicate an incorrect elemental composition. The appearance of unexpected peaks in the HPLC chromatogram would point to the presence of process-related impurities or degradation products.
Conclusion
The characterization of a chemical reference standard for 4-Bromo-5-chloro-1-methyl-1H-imidazole requires a meticulous and multi-faceted analytical approach. By employing a combination of NMR, MS, and FTIR for structural elucidation, and a validated HPLC method for purity determination, a high-quality, reliable reference standard can be established. This "gold standard" workflow, grounded in the principles of authoritative guidelines such as those from the ICH and USP, ensures the integrity of the reference material and, by extension, the quality of the analytical data it is used to generate in the development of new pharmaceutical agents.
References
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy. [Link]
Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. SciSpace. [Link]
MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS. Taylor & Francis Online. [Link]
Why Is HPLC Ideal for Chemical Purity Testing? Moravek, Inc. [Link]
Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. [Link]
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
Navigating the Vibrational Landscape: A Comparative Guide to the Infrared Spectroscopy of 4-Bromo-5-chloro-1-methyl-1H-imidazole
In the intricate world of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. For researchers and professionals in drug development, understanding the structural nu...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. For researchers and professionals in drug development, understanding the structural nuances of heterocyclic compounds is a critical step in establishing structure-activity relationships. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique, offering a unique vibrational fingerprint of a molecule. This guide provides an in-depth analysis of the expected infrared absorption bands for 4-Bromo-5-chloro-1-methyl-1H-imidazole, a halogenated imidazole derivative with potential applications in medicinal chemistry. By comparing its predicted spectral features with those of fundamental and related imidazole structures, we aim to provide a robust framework for its spectroscopic identification and characterization.
The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry
Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, corresponding to the energy of the absorbed light. These absorption frequencies are highly characteristic of the types of bonds and functional groups present within the molecule. For substituted imidazoles, IR spectroscopy is instrumental in confirming the presence of the imidazole core, identifying substituents, and elucidating the electronic effects of these substitutions on the ring system.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum for a solid sample like 4-Bromo-5-chloro-1-methyl-1H-imidazole, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation and high reproducibility.
Step-by-Step Methodology for ATR-FTIR Spectroscopy:
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has undergone its prerequisite diagnostic checks. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for any ambient atmospheric absorptions.
Sample Application: Place a small amount of the solid 4-Bromo-5-chloro-1-methyl-1H-imidazole powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures intimate contact between the sample and the crystal, which is crucial for obtaining a strong signal.
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range, from 4000 to 400 cm⁻¹.
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and other necessary data processing as required.
Predicted IR Absorption Bands for 4-Bromo-5-chloro-1-methyl-1H-imidazole
Based on established group frequencies from the literature, we can predict the characteristic IR absorption bands for 4-Bromo-5-chloro-1-methyl-1H-imidazole. The table below summarizes these expected absorptions, which arise from the various vibrational modes of its functional groups.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Imidazole Ring
C=N Stretching
~1650 - 1550
Medium to Strong
Imidazole Ring
C=C Stretching
~1550 - 1450
Medium to Strong
Imidazole Ring
Ring Stretching/Breathing
Multiple bands in the 1400 - 1000 region
Medium to Weak
Aromatic C-H
Stretching
~3150 - 3050
Weak to Medium
Methyl Group (N-CH₃)
C-H Asymmetric Stretching
~2960
Medium
Methyl Group (N-CH₃)
C-H Symmetric Stretching
~2870
Medium
Methyl Group (N-CH₃)
C-H Bending (Scissoring)
~1460
Medium
C-N (Aliphatic)
Stretching
~1250 - 1020
Medium
C-Cl
Stretching
~800 - 600
Strong
C-Br
Stretching
~600 - 500
Strong
This table is a prediction based on typical group frequencies. Actual experimental values may vary slightly due to the specific electronic environment of the molecule.
A Comparative Analysis with Simpler Imidazoles
To understand the influence of the bromo, chloro, and methyl substituents on the vibrational spectrum, it is instructive to compare the predicted spectrum of our target molecule with the known spectra of imidazole and 1-methylimidazole.
Imidazole: The Parent Heterocycle
The IR spectrum of imidazole is characterized by a broad N-H stretching band in the region of 3200-2500 cm⁻¹, a result of strong intermolecular hydrogen bonding.[1] It also displays characteristic C-H stretching of the imidazole ring around 3100 cm⁻¹.[2][3] The C=N and C=C ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.[2]
1-Methylimidazole: The Effect of N-Alkylation
Upon methylation at the N-1 position, the broad N-H stretching band disappears, which is a key diagnostic feature. The spectrum of 1-methylimidazole will instead show C-H stretching bands for the methyl group around 2950 cm⁻¹.[4] The imidazole ring vibrations are also present, though their positions may be slightly shifted due to the electronic effect of the methyl group.
4-Bromo-5-chloro-1-methyl-1H-imidazole: The Impact of Halogenation
The introduction of the bromine and chlorine atoms onto the imidazole ring in 4-Bromo-5-chloro-1-methyl-1H-imidazole is expected to have several notable effects on the IR spectrum:
Absence of N-H Stretch: Similar to 1-methylimidazole, the N-H stretching band will be absent.
Aromatic C-H Stretch: A weak to medium C-H stretching band is expected around 3100 cm⁻¹, corresponding to the remaining C-H bond on the imidazole ring.
Aliphatic C-H Stretch: The characteristic C-H stretching vibrations of the N-methyl group will be present around 2960 and 2870 cm⁻¹.[5][6]
Ring Vibrations: The positions of the C=N and C=C ring stretching bands may be shifted compared to 1-methylimidazole due to the electron-withdrawing nature of the halogen substituents.
Carbon-Halogen Stretches: The most significant additions to the spectrum will be the strong absorption bands corresponding to the C-Cl and C-Br stretching vibrations in the lower frequency "fingerprint" region. The C-Cl stretch is anticipated in the 800-600 cm⁻¹ range, while the C-Br stretch is expected at an even lower wavenumber, typically between 600 and 500 cm⁻¹.[7] The presence of these strong bands provides direct evidence for the halogenation of the imidazole ring.
Visualizing the Vibrational Landscape
The following diagram illustrates the key functional groups and their predicted IR absorption regions for 4-Bromo-5-chloro-1-methyl-1H-imidazole.
Caption: Key functional groups and their predicted IR absorption regions.
Conclusion
The infrared spectrum of 4-Bromo-5-chloro-1-methyl-1H-imidazole is predicted to be a rich tapestry of vibrational information. By systematically analyzing the expected absorption bands and comparing them to simpler imidazole analogues, researchers can confidently identify and characterize this molecule. The key diagnostic features to look for are the absence of an N-H stretch, the presence of both aromatic and aliphatic C-H stretches, the characteristic imidazole ring vibrations, and, most importantly, the strong carbon-halogen stretching bands in the fingerprint region. This guide provides a foundational understanding for interpreting the experimental IR spectrum of this and other similarly substituted imidazole derivatives, thereby aiding in the advancement of drug discovery and materials science.
References
Scribd. (2015). IR Spectroscopy Functional Group Chart. [Link]
University of California, Santa Cruz. IR Tables. [Link]
ResearchGate. (2024). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]
ResearchGate. Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel.... [Link]
Executive Summary: Immediate Action Protocol 4-Bromo-5-chloro-1-methyl-1H-imidazole is a halogenated heterocyclic compound. For disposal purposes, it must be classified and treated as Halogenated Organic Waste .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Protocol
4-Bromo-5-chloro-1-methyl-1H-imidazole is a halogenated heterocyclic compound. For disposal purposes, it must be classified and treated as Halogenated Organic Waste .
Core Directive:DO NOT dispose of this compound down the drain or in general trash.
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Waste Stream: Segregate into the Halogenated Organic waste stream (often designated by green labels in many institutional color-coding systems).
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the physicochemical nature of the waste. This compound combines a stable imidazole core with reactive halogen substituents, requiring specific compatibility checks.
Property
Description
Relevance to Disposal
Chemical Class
Halogenated Heterocycle
Requires high-temp incineration to destroy C-Br/C-Cl bonds.
Physical State
Solid (typically off-white powder)
Must be dissolved or disposed of as solid waste; do not suspend in water.
Reactivity
Stable under normal conditions
Incompatible with Strong Oxidizers (e.g., peroxides, nitric acid).
Flash Point
>110°C (Estimated based on analogs)
Low flammability risk, but combustible.
Water Solubility
Low to Moderate
Do not attempt aqueous neutralization.
Critical Safety Note: Halogenated imidazoles can release toxic halide vapors (HBr, HCl, NOx) upon thermal decomposition. Never autoclave this waste.
Pre-Disposal Stabilization & Segregation
Effective disposal begins at the bench. You must stabilize the waste to prevent accidental reactions during storage and transport.
Step 1: Waste Characterization
Confirm the purity of your waste.
Pure Substance: If disposing of expired or excess stock, keep it in the original container if possible, or transfer to a compatible secondary container.
Reaction Mixture: If the compound is dissolved in a solvent (e.g., DCM, DMF, DMSO), the solvent determines the primary waste code , but the halogenated nature of the solute dictates the stream.
Step 2: Compatibility Check
Before adding to a central waste carboy, perform a compatibility check.
Acid/Base: Ensure the waste stream pH is between 5 and 9. Halogenated imidazoles are generally stable, but mixing with strong acids can generate heat.
Oxidizers:NEVER mix with oxidizing agents. This can lead to rapid exothermic decomposition.
Step 3: Container Selection
Recommended: High-Density Polyethylene (HDPE) or Amber Glass.
Avoid: Metal containers (aluminum/steel) which may corrode over time due to potential hydrolysis of halogens releasing trace acids.
Detailed Disposal Workflow
This logic flow ensures compliance with EPA (RCRA) and local EHS regulations.
Visual Decision Tree: Disposal Logic
Figure 1: Decision tree for segregating and packaging 4-Bromo-5-chloro-1-methyl-1H-imidazole waste.
Protocol Steps:
Segregation:
Solids: Place solid waste into a dedicated wide-mouth jar labeled "Hazardous Waste: Solid Halogenated Organic."
Liquids: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the bromo-chloro-imidazole classifies the entire mixture as Halogenated Waste for cost and safety reasons.
Labeling (RCRA Compliance):
Chemical Name: Write out the full name: "4-Bromo-5-chloro-1-methyl-1H-imidazole". Do not use abbreviations or chemical formulas alone.
Hazards: Check "Toxic" and "Irritant".
Storage:
Keep the container closed at all times (except when adding waste).
Store in a secondary containment tray to capture spills.
Locate away from heat sources and direct sunlight.[2]
Regulatory Compliance & Waste Codes
While specific waste codes vary by jurisdiction, the following are standard guidelines for US-based laboratories under RCRA (Resource Conservation and Recovery Act).
Must be incinerated at >1000°C with scrubber systems for HBr/HCl capture.
Scientific Rationale:
Although the compound itself is not explicitly listed on the EPA P or U lists, it exhibits toxicity and contains halogens. Therefore, it fails the "non-hazardous" criteria. Assigning it to the Halogenated Organic stream ensures it is routed to an incinerator capable of scrubbing acid gases (HBr, HCl) generated during combustion, preventing environmental release [1, 2].
Emergency Contingencies
Spill Management:
Isolate: Evacuate the immediate area if dust is airborne.
PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH N95 respirator if handling powder outside a fume hood.
Containment:
Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
Liquid Spill: Absorb with vermiculite or standard organic spill pads.
Decontamination: Clean the surface with a soap and water solution. Do not use bleach (sodium hypochlorite), as it may react with amine functionalities or residual acids.
References
National Institutes of Health (NIH) - PubChem. 4-Bromo-5-methyl-1H-imidazole Compound Summary (Analogous Safety Data). Retrieved from [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromo-5-chloro-1-methyl-1H-imidazole
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-Bromo-5-chloro-1-meth...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-Bromo-5-chloro-1-methyl-1H-imidazole, a halogenated imidazole derivative, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your groundbreaking work can proceed without compromise.
Understanding the Hazard: A Profile of Halogenated Imidazoles
Skin Irritation: They are known to cause skin irritation[1].
Eye Damage: Serious eye irritation or damage is a significant risk[1][2].
Respiratory Irritation: Inhalation may lead to respiratory tract irritation[1][3].
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.
Core Principles of PPE Selection
The selection of appropriate PPE is dictated by the nature of the work being performed and the potential for exposure[4]. A dynamic risk assessment should be conducted before any new procedure. The following sections detail the minimum and enhanced PPE requirements for handling 4-Bromo-5-chloro-1-methyl-1H-imidazole.
Essential PPE for All Operations
For any work involving 4-Bromo-5-chloro-1-methyl-1H-imidazole, the following PPE should be considered the absolute minimum:
Eye and Face Protection:
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work[5].
Chemical Splash Goggles: When handling liquid solutions or performing tasks with a splash potential, chemical splash goggles are mandatory to provide a seal around the eyes[4][5].
Face Shield: For procedures with a significant risk of splashing, a face shield should be worn in addition to safety glasses or goggles[4][5]. A face shield alone does not provide adequate eye protection[5].
Hand Protection:
Gloves: Due to the risk of skin irritation and potential for absorption, chemically resistant gloves are essential. Nitrile gloves are a good starting point for general use and incidental contact[6]. For prolonged contact or when handling concentrated solutions, consider more robust options like neoprene or butyl rubber gloves[6]. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Double gloving is a recommended practice to provide an additional layer of protection, especially when handling highly toxic compounds[7].
Protective Clothing:
Laboratory Coat: A flame-resistant lab coat is required to protect against splashes and contamination of personal clothing[5]. The coat should be fully buttoned with the sleeves rolled down.
Apron: For large-volume work or when there is a significant splash hazard, a chemically resistant apron worn over the lab coat is recommended[6].
Full-Body Protection: In situations with a high risk of widespread contamination, such as a large spill, disposable coveralls (e.g., Tychem®) may be necessary[8].
Footwear:
Closed-Toe Shoes: Open-toed shoes are strictly prohibited in any laboratory setting. Substantial, closed-toe shoes that cover the entire foot are required to protect against spills and falling objects[5].
Respiratory Protection: When and Why
The need for respiratory protection is determined by the potential for generating aerosols, dust, or vapors, and the adequacy of engineering controls like fume hoods.
Engineering Controls: All work with 4-Bromo-5-chloro-1-methyl-1H-imidazole that could generate dust or vapors should be conducted in a certified chemical fume hood to minimize inhalation exposure[9].
Respirator Use: If engineering controls are not sufficient or during a spill or emergency, respiratory protection is necessary.
N95/FFP2 Respirator: For weighing out solid material where dust may be generated, a NIOSH-approved N95 or equivalent FFP2 respirator may be appropriate.
Air-Purifying Respirator (APR): For situations with a higher potential for vapor exposure, a half-mask or full-face APR with organic vapor cartridges is recommended. A full-face respirator offers the added benefit of eye and face protection[8].
Self-Contained Breathing Apparatus (SCBA): In the event of a large spill or emergency where the concentration of airborne contaminants is unknown or high, an SCBA is required[10].
All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA regulations (29 CFR 1910.134).
PPE Selection Summary
Task
Eye/Face Protection
Hand Protection
Protective Clothing
Respiratory Protection
Weighing Solid
Safety Goggles
Nitrile Gloves (Double)
Lab Coat
N95/FFP2 Respirator (if outside of a fume hood)
Preparing Solutions
Chemical Splash Goggles
Nitrile or Neoprene Gloves (Double)
Lab Coat, Chemical Apron
As needed based on ventilation
Running Reactions
Chemical Splash Goggles
Nitrile or Neoprene Gloves (Double)
Lab Coat
Work in a Fume Hood
Large-Scale Operations
Face Shield & Goggles
Heavy-Duty Chemical Gloves (e.g., Butyl Rubber)
Chemical Resistant Suit/Coveralls
Air-Purifying Respirator or SCBA
Spill Cleanup
Face Shield & Goggles
Heavy-Duty Chemical Gloves
Chemical Resistant Suit/Coveralls
Air-Purifying Respirator or SCBA
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe handling and disposal procedures.
Operational Plan
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Designate a specific work area, preferably within a chemical fume hood.
Handling:
Always handle 4-Bromo-5-chloro-1-methyl-1H-imidazole in a well-ventilated area, such as a fume hood, to minimize inhalation exposure[1][11].
Do not eat, drink, or smoke in the laboratory[10][12].
Wash hands thoroughly after handling the compound, even if gloves were worn[10].
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][9].
Disposal Plan
Waste Classification: 4-Bromo-5-chloro-1-methyl-1H-imidazole and any materials contaminated with it should be treated as hazardous waste. It is likely to be classified as a halogenated organic waste.
Containerization: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations[10]. Do not dispose of this chemical down the drain[11].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][10].
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1][10].
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][10].
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][10].
Spill:
Evacuate the immediate area.
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
For a solid spill, carefully sweep or scoop the material into a container for disposal, avoiding dust generation.
For a liquid spill, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
By integrating these principles and procedures into your daily laboratory practice, you can build a robust safety culture that protects you, your colleagues, and the integrity of your research.
References
Covestro. (2013, March). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
Hampton Research. (2023, November 3). Safety Data Sheet: 1.0 M Imidazole, 100 ml. Retrieved from [Link]
University of Texas at Austin Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]
University of Arizona Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Princeton University Environmental Health & Safety. (n.d.). Standard Operating Procedure for: Imidazole. Retrieved from [Link]